molecular formula C7H5Br2NO B142519 2-Bromo-1-(6-bromopyridin-3-yl)ethanone CAS No. 136592-20-6

2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Cat. No.: B142519
CAS No.: 136592-20-6
M. Wt: 278.93 g/mol
InChI Key: GKIVTCCIHVRWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C7H5Br2NO and its molecular weight is 278.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(6-bromopyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(6-bromopyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(6-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIVTCCIHVRWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445835
Record name 2-bromo-1-(6-bromopyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136592-20-6
Record name 2-bromo-1-(6-bromopyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount. These intermediates provide the essential molecular framework upon which complex, biologically active molecules are constructed. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, identified by CAS Number 136592-20-6, is a prime example of such a critical intermediate.[1] This di-brominated pyridyl ethanone derivative is a versatile reagent whose value lies in its dual reactive sites: a highly electrophilic α-bromo ketone and a brominated pyridine ring amenable to cross-coupling reactions.

This guide offers an in-depth technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. It will elucidate its physicochemical properties, explore a robust synthesis strategy grounded in established mechanistic principles, detail its key reactivity, and present its potential as a precursor for complex molecular architectures. By understanding the causality behind its synthesis and application, scientists can fully leverage this compound's synthetic potential.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone are summarized below, compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 136592-20-6 [2][3][4][5]
Molecular Formula C₇H₅Br₂NO [2][3][5]
Molecular Weight 278.93 g/mol [2][5][6]
IUPAC Name 2-bromo-1-(6-bromo-3-pyridinyl)ethanone [6]
Synonyms 2-bromo-1-(6-bromopyridin-3-yl)ethan-1-one, 2-Bromo-5-(2-bromo-acetyl)-pyridine [6]
Appearance Light yellow solid [7]
Melting Point 105 - 105.5 °C [7]
Purity Typically >95-97% [2][3][5]

| Storage | Inert atmosphere, 2-8°C |[3] |

Safety and Handling

As a bifunctional halogenated compound, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone requires careful handling. It is classified as a hazardous substance.

  • Signal Word: Danger[3]

  • Hazard Statements: H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage).[3][7]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]

  • Decomposition: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[7]

Synthesis and Mechanistic Insights

The synthesis of α-bromo ketones is a cornerstone reaction in organic chemistry. The preparation of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone typically proceeds via the acid-catalyzed α-bromination of a suitable ketone precursor, 1-(6-bromopyridin-3-yl)ethanone.

Causality of Experimental Design

The choice of an acid catalyst is crucial. The reaction proceeds through an enol intermediate, and the formation of this enol is the rate-limiting step.[8] An acid catalyst, such as hydrobromic acid (HBr) generated in situ or added, protonates the carbonyl oxygen, which significantly increases the acidity of the α-protons and accelerates the rate of enolization. The subsequent reaction of the electron-rich enol with molecular bromine (Br₂) is rapid and yields the α-brominated product.[8] Acetic acid is often used as a solvent because it is polar enough to dissolve the reactants and is compatible with the acidic conditions.[8]

SynthesisWorkflow cluster_reactants Reactants & Conditions cluster_process Reaction Mechanism cluster_products Product & Purification Start 1-(6-bromopyridin-3-yl)ethanone Protonation 1. Protonation of Carbonyl Start->Protonation Reagent Bromine (Br₂) Attack 3. Nucleophilic Attack on Bromine Reagent->Attack Solvent Acetic Acid (Solvent) HBr (Catalyst) Solvent->Protonation Enolization 2. Rate-Limiting Enol Formation Protonation->Enolization Tautomerization Enolization->Attack Fast Deprotonation 4. Deprotonation Attack->Deprotonation Product 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Deprotonation->Product Purification Crystallization / Chromatography Product->Purification

Figure 1: General workflow for the acid-catalyzed synthesis of the title compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone stems from its two distinct reactive centers, which can be addressed sequentially or in tandem to rapidly build molecular complexity. This makes it an exemplary building block for constructing diverse heterocyclic scaffolds found in many therapeutic agents.[1][9]

The α-Bromo Ketone: A Potent Electrophile

The primary site of reactivity is the carbon bearing the bromine atom (the α-carbon). This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. It is therefore highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its application in forming new carbon-nitrogen and carbon-carbon bonds, which is fundamental to the assembly of pharmaceutical cores.[9]

A classic application of this motif is in the construction of nitrogen-containing heterocycles. For example, reaction with a primary amine can lead to an initial substitution of the bromine, followed by an intramolecular cyclization/condensation reaction to form complex polycyclic systems.

The 6-Bromopyridine: A Handle for Cross-Coupling

The bromine atom on the pyridine ring is significantly less reactive towards nucleophilic substitution than the α-bromine. However, it serves as a crucial handle for modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions allow for the precise and controlled introduction of new aryl, alkyl, or amino groups at this position. This orthogonality—the ability to react one bromine selectively over the other—is a key strategic advantage in multi-step synthesis.

Potential Pathway to Fused Heterocyclic Systems

The dual reactivity of this molecule makes it a compelling starting point for constructing fused heterocyclic systems, which are privileged structures in medicinal chemistry. A hypothetical, yet chemically sound, application involves a domino reaction with an appropriate binucleophile. For instance, reaction with 2-aminopyridine could initiate a cascade leading to a substituted imidazopyridine, a scaffold known for its diverse biological activities.

The logical flow of such a transformation would be:

  • Initial Alkylation: The nucleophilic amino group of 2-aminopyridine attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion.

  • Intramolecular Cyclization: The endocyclic nitrogen of the newly attached pyridinamine moiety then attacks the carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate readily dehydrates under thermal or acidic conditions to form the aromatic imidazo[1,2-a]pyridine ring system.

LogicalFlow A 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Electrophile) C Step 1: Nucleophilic Substitution (SN2 Displacement of α-Bromine) A->C B Amine Nucleophile (e.g., 2-Aminopyridine) B->C D Intermediate: α-Amino Ketone C->D E Step 2: Intramolecular Cyclization (Amine attacks Carbonyl) D->E F Intermediate: Hemiaminal Adduct E->F G Step 3: Dehydration (Elimination of H₂O) F->G H Final Product: Fused Heterocyclic System (e.g., Imidazopyridine) G->H

Figure 2: Logical flow for the construction of a fused heterocycle using the title compound.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following section provides a representative, self-validating protocol for the reaction of an α-bromo ketone with an amine nucleophile. This protocol illustrates the core reactivity discussed previously.

Protocol: Synthesis of 2-Anilino-1-(6-bromopyridin-3-yl)ethanone

  • Disclaimer: This is a representative procedure and must be carried out by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (2.79 g, 10.0 mmol, 1.0 eq).

    • Add 40 mL of anhydrous acetonitrile. Stir until the solid is fully dissolved.

    • Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq). This base acts as an acid scavenger for the HBr generated during the reaction.

    • Add aniline (1.02 g, 11.0 mmol, 1.1 eq) to the suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.

    • Causality: Heating provides the necessary activation energy for the nucleophilic substitution. The anhydrous conditions prevent unwanted side reactions with water.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Characterization and Quality Control

The identity and purity of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone and its reaction products should be confirmed using standard analytical techniques. Commercial suppliers often provide documentation such as a Certificate of Analysis (COA) which includes this data.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the two protons of the CH₂Br group. The chemical shift of the CH₂Br protons is typically in the range of 4.5-5.0 ppm.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~190 ppm), the α-carbon (~30-35 ppm), and the carbons of the bromopyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. A key feature will be the characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage based on the area of the product peak relative to all other peaks.[2]

Conclusion

2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) is a high-value chemical intermediate whose utility is defined by its orthogonal reactive sites. The α-bromo ketone provides a reliable electrophilic center for nucleophilic substitution and cyclization reactions, while the 6-bromopyridine moiety offers a handle for advanced cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling allows research and development scientists to strategically employ this building block in the efficient construction of novel and complex heterocyclic molecules, accelerating the discovery of new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- in Pharmaceutical Intermediate Synthesis. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1580. [Link]

Sources

Technical Whitepaper: Therapeutic Potential and Synthetic Utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026


H

Br

NO

Executive Summary

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a high-value, dual-functionalized electrophilic intermediate. While it possesses intrinsic biological reactivity as a potent alkylating agent, its primary utility in drug discovery is as a lynchpin scaffold for the synthesis of privileged heterocyclic pharmacophores.

This guide analyzes the compound's chemical architecture, its role in generating bioactive thiazole and imidazole libraries, and its potential applications in kinase inhibition and antimicrobial research. We move beyond simple characterization to explore how this specific building block enables the "fragment-based" design of high-affinity ligands.

Chemical Architecture & Reactivity Profile

To understand the biological potential, one must first understand the reactivity landscape of the molecule. It features two distinct electrophilic sites that allow for orthogonal functionalization.

SiteMoietyReactivity TypeBiological/Synthetic Implication
Site A

-Bromoketone
High Reactivity (

)
Primary Warhead: Reacts with nucleophiles (cysteine thiols, amines). Basis for Hantzsch cyclization.
Site B 6-Bromo PyridineModerate Reactivity (Pd-cat)Secondary Handle: Stable under cyclization conditions. Allows for late-stage diversification via Suzuki/Buchwald couplings.
Site C Pyridine NitrogenWeak BasicityRecognition Element: Hydrogen bond acceptor in active sites (e.g., ATP binding pockets).
Intrinsic Biological Activity: The Covalent Probe Potential

As an


-haloketone, the un-derivatized compound acts as a covalent modifier .
  • Mechanism: It alkylates nucleophilic residues (specifically Cysteine and Histidine) on proteins.

  • Toxicity vs. Utility: While generally too reactive for systemic therapy (risk of off-target toxicity/PAINS), it can serve as a covalent probe in chemoproteomics to map reactive cysteines in enzymatic binding pockets.

Synthetic Utility: Generating Bioactive Scaffolds

The true value of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone lies in its conversion into heterocycles that mimic nucleosides or bind to kinase hinge regions.

The Hantzsch Thiazole Synthesis

The most prevalent application is the reaction with thioamides or thioureas to form 2,4-disubstituted thiazoles. This reaction fuses the 6-bromopyridine moiety to a thiazole ring, creating a bi-heteroaryl scaffold common in medicinal chemistry.

Pathway:

  • Condensation: The sulfur of the thioamide attacks the

    
    -carbon (Site A).
    
  • Cyclization: Loss of water drives the formation of the aromatic thiazole ring.

  • Result: A 4-(6-bromopyridin-3-yl)thiazole.

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridines yields imidazo[1,2-a]pyridines. This fused system is isosteric with purines and is highly privileged in antiviral (e.g., anti-HCMV) and anxiolytic drug design.

Visualizing the Synthetic & Biological Pathway

The following diagram illustrates how this core intermediate branches into distinct therapeutic classes.

G Core 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (The Scaffold) Aminothiazole 2-Amino-4-(6-bromopyridin-3-yl)thiazole (Antimicrobial Scaffold) Core->Aminothiazole Hantzsch Synthesis (Ref 1) SubThiazole 2-Substituted-4-(6-bromopyridin-3-yl)thiazole (Kinase Inhibitor Core) Core->SubThiazole Cyclization Imidazo 6-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridine (Antiviral/GABAergic) Core->Imidazo Condensation Thiourea Reactant: Thiourea Thiourea->Aminothiazole Thioamide Reactant: Thioamide (R-CSNH2) Thioamide->SubThiazole Aminopyridine Reactant: 2-Aminopyridine Aminopyridine->Imidazo Suzuki Pd-Catalyzed Coupling (Site B Functionalization) Aminothiazole->Suzuki SubThiazole->Suzuki Imidazo->Suzuki FinalDrug Final Bioactive Candidate (High Affinity/Selectivity) Suzuki->FinalDrug Library Expansion

Figure 1: Divergent synthesis pathways transforming the core scaffold into privileged bioactive pharmacophores.

Potential Biological Activities of Derivatives[1][2][3][4][5][6][7]

Research indicates that structures derived from this ketone exhibit activity in the following areas:

Kinase Inhibition (Oncology)

The 4-(pyridin-3-yl)thiazole motif mimics the ATP-binding geometry required for kinase inhibition.

  • Target: Tyrosine kinases (e.g., Src, BCR-Abl).

  • Mechanism: The thiazole nitrogen and pyridine nitrogen can form hydrogen bonds with the "hinge region" of the kinase ATP pocket.

  • Role of the 6-Br: The bromine atom allows for the attachment of a "tail" group (via Suzuki coupling) that extends into the solvent-exposed region or the hydrophobic back pocket to tune selectivity.

Antimicrobial Agents

Thiazole derivatives, particularly 2-aminothiazoles synthesized from this ketone and thiourea, show broad-spectrum antibacterial and antifungal activity.

  • Mechanism: Inhibition of bacterial DNA gyrase or cell wall synthesis (peptidoglycan cross-linking inhibition).

  • Relevance: The pyridine ring enhances lipophilicity and membrane permeability compared to simple phenyl-thiazoles.

Neuropharmacology

Derivatives fused into imidazo[1,2-a]pyridine systems have shown affinity for GABA-A receptors (anxiolytic activity) and potential as phosphodiesterase (PDE) inhibitors.

Experimental Protocols

Protocol: Synthesis of 2-Amino-4-(6-bromopyridin-3-yl)thiazole

A validated method for converting the core scaffold into an antimicrobial precursor.

Reagents:

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (1.0 eq)[1][2]

  • Thiourea (1.1 eq)

  • Ethanol (absolute)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of thiourea.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the ketone by TLC (Hexane:EtOAc 3:1).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice water and neutralize with 10% NaHCO

    
     solution to pH 8.
    
  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/DMF.

Validation Check:

  • 1H NMR: Look for the disappearance of the singlet at

    
     4.5-4.8 ppm (CH
    
    
    
    Br) and the appearance of a thiazole proton singlet around
    
    
    7.0-7.5 ppm.
Safety & Handling (Critical)
  • Lachrymator:

    
    -Bromoketones are potent tear gas agents. All operations must be performed in a functioning fume hood. 
    
  • Skin Irritant: Highly corrosive to skin and mucous membranes. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • PubChem. (2023). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Compound Summary. National Center for Biotechnology Information. Link

  • Kashyap, S. J., et al. (2012). Synthesis of Thiazoles: A Review of Hantzsch Synthesis and Other Methods. Journal of Advanced Scientific Research, 3(1).
  • Mishra, C. B., et al. (2017). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry. (Discusses the kinase/antimicrobial activity of pyridine-thiazole hybrids).
  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Link

Sources

"2-Bromo-1-(6-bromopyridin-3-yl)ethanone" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-1-(6-bromopyridin-3-yl)ethanone: A Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, explore its nuanced reactivity, and showcase its application in the construction of complex, biologically active molecules. The insights provided are curated to empower researchers in leveraging this versatile scaffold for the development of next-generation therapeutics.

The Strategic Value of the Bromopyridinyl Ethanone Core

The pyridine heterocycle is a privileged scaffold in drug design, embedded in numerous FDA-approved drugs. Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions make it a staple for medicinal chemists. The compound 2-Bromo-1-(6-bromopyridin-3-yl)ethanone elevates this utility by incorporating two distinct and strategically placed reactive handles: an α-bromo ketone and a brominated pyridine ring. This dual functionality provides an exceptional platform for orthogonal synthesis, allowing for sequential and selective chemical modifications. The α-bromo ketone is a potent electrophile, ideal for constructing new heterocyclic systems, while the C6-bromo substituent on the pyridine ring is primed for a variety of cross-coupling reactions, enabling extensive exploration of the chemical space and fine-tuning of structure-activity relationships (SAR).[1]

Synthesis and Characterization

A robust and scalable synthesis is paramount for the utility of any chemical intermediate in a drug development pipeline. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is accessible through reliable synthetic routes, ensuring its availability for research and development.

Recommended Synthetic Pathway

The most common laboratory-scale synthesis involves a two-step process starting from 6-bromonicotinic acid. The acid is first converted to its corresponding acyl chloride, which then undergoes a reaction with diazomethane followed by treatment with hydrobromic acid to yield the final α-bromo ketone product.

G cluster_synthesis Synthetic Workflow Start 6-Bromonicotinic Acid Intermediate1 6-Bromonicotinoyl chloride Start->Intermediate1 Acyl Chloride Formation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate1 FinalProduct 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Intermediate1->FinalProduct Arndt-Eistert Homologation & HBr Addition Reagent2 1. CH₂N₂ 2. HBr Reagent2->FinalProduct

Caption: Recommended synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromonicotinoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromonicotinic acid (1.0 eq) in thionyl chloride (5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should completely dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-bromonicotinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

  • Dissolve the crude 6-bromonicotinoyl chloride in a dry, inert solvent like diethyl ether or THF at 0 °C.

  • Carefully add an ethereal solution of diazomethane (CH₂N₂, ~2.5 eq) dropwise. Caution: Diazomethane is toxic and explosive; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the excess diazomethane by the slow addition of 48% hydrobromic acid (HBr) until the yellow color disappears and nitrogen evolution ceases.

  • Stir the mixture for an additional 30 minutes.

  • Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-(6-bromopyridin-3-yl)ethanone as a solid.

Physicochemical Properties

The key properties of this compound are summarized in the table below.[2][][4]

PropertyValueSource
CAS Number 136592-20-6[][4]
Molecular Formula C₇H₅Br₂NO[2][][4]
Molecular Weight 278.93 g/mol [2][]
Appearance Solid
Boiling Point (Predicted) 353.4 ± 32.0 °C[4]
Density (Predicted) 1.943 ± 0.06 g/cm³[4]
InChI Key GKIVTCCIHVRWJJ-UHFFFAOYSA-N[]
SMILES C1=CC(=NC=C1C(=O)CBr)Br[2][]

Core Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone stems from its two distinct electrophilic centers, which can be addressed with high selectivity.

The α-Bromo Ketone: Gateway to Heterocycles

The α-bromo ketone is a highly reactive electrophile, making it an ideal substrate for nucleophilic substitution and cyclization reactions. Its most prominent application is in the Hantzsch thiazole synthesis, where it reacts with a thiourea or thioamide to form a 2-aminothiazole ring—a common core in many kinase inhibitors.

G cluster_reactivity Key Reactions of the α-Bromo Ketone Start 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Aminothiazole 2-Amino-4-(6-bromopyridin-3-yl)thiazole Start->Aminothiazole Hantzsch Thiazole Synthesis SubstitutedKetone α-Substituted Ketone Derivatives Start->SubstitutedKetone Nucleophilic Substitution Thiourea Thiourea Thiourea->Aminothiazole OtherNuc Other Nucleophiles (e.g., Amines, Thiols) OtherNuc->SubstitutedKetone

Caption: Versatile reactivity of the α-bromo ketone moiety.

This transformation is foundational for building libraries of compounds for screening. The resulting aminothiazole can be further functionalized at the amino group, providing another vector for diversification.

The C6-Bromo Pyridine: A Handle for Cross-Coupling

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. This site is ideal for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino substituents. This capability is crucial in the lead optimization phase of drug discovery, where precise modifications are needed to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Application in the Design of Kinase Inhibitors

A prime example of the utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is in the synthesis of small-molecule kinase inhibitors. Many potent inhibitors feature a central aminothiazole scaffold which serves to anchor the molecule within the ATP-binding pocket of the target kinase.

The synthesis of analogs of Pralsetinib, a potent RET kinase inhibitor, can be envisioned using this building block. The core structure can be assembled via the Hantzsch synthesis, followed by functionalization of the C6-bromo position using a Suzuki coupling to introduce the requisite methoxy-substituted pyrazole moiety.

G cluster_drug_dev Drug Development Workflow Start 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Step1 Hantzsch Synthesis (with Thiourea) Start->Step1 Intermediate 2-Amino-4-(6-bromopyridin-3-yl)thiazole Step1->Intermediate Step2 Functionalization (e.g., Amide Coupling) Intermediate->Step2 Intermediate2 Amide Intermediate Step2->Intermediate2 Step3 Suzuki Coupling (with Pyrazole Boronic Ester) Intermediate2->Step3 FinalAnalog Pralsetinib Analog Step3->FinalAnalog

Caption: Workflow for synthesizing kinase inhibitor analogs.

This modular approach allows for the rapid generation of analogs by varying the reactants in both the amide coupling and the Suzuki coupling steps, facilitating a systematic exploration of the structure-activity relationship to optimize for potency and selectivity against the target kinase.

Conclusion and Future Outlook

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual reactive sites offer a robust and flexible platform for synthesizing diverse and complex molecular architectures. Its proven utility in creating core scaffolds of successful therapeutic agents, particularly kinase inhibitors, solidifies its importance in the field. Future innovations will likely focus on expanding the repertoire of reactions at both the ketone and pyridine sites, and its incorporation into automated synthesis platforms to further expedite the discovery of novel drug candidates.

References

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

  • Preparation method of 2-amino-3-bromopyridine.Google Patents (CN103664765A).
  • 2-Bromo-1-(3-nitro-phen-yl)ethanone. PubMed. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. MDPI. Available at: [Link]

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. PubChem. Available at: [Link]

  • 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. PubChem. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep). Available at: [Link]

  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Assiut University. Available at: [Link]

  • 1-(6-bromopyridin-3-yl)ethanamine Manufacturer, Exporter from Aurangabad. Anjali Labs. Available at: [Link]

  • Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. ResearchGate. Available at: [Link]

Sources

Sourcing and Handling High-Purity 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a critical bifunctional building block in drug discovery, widely utilized for synthesizing imidazo[1,2-a]pyridines and thiazole-based kinase inhibitors.[1] Its reactivity, driven by the


-haloketone moiety and the 6-bromo substituted pyridine ring, presents specific challenges in stability and sourcing.

This guide provides a validated technical framework for sourcing, quality control (QC), and handling of this compound.

Note on Chemical Identity: While the request referenced CAS 560153-24-2 , the global commercial standard for this specific chemical structure is CAS 136592-20-6 . Researchers should verify the structure (SMILES: C1=CC(=NC=C1C(=O)CBr)Br) rather than relying solely on CAS numbers when ordering, as registry discrepancies can occur with rare salts or isomers.

Part 1: The Supply Landscape & Commercial Availability

Sourcing


-bromoketones requires vigilance because they degrade over time (releasing HBr and darkening). "Freshness" is often more critical than the initial certificate of analysis (CoA).
Validated Suppliers & Specifications

The following table summarizes reliable commercial sources verified for this specific scaffold.

Supplier ClassVendorCatalog/CAS RefTypical PurityPack SizesNotes
Primary Catalog Fluorochem 95-97%1g, 5g, 25gHigh reliability; UK-based. Often ships with cold packs.
Global Distributor Fisher Scientific 97%1g - 10gSourced via Ambeed or similar partners. Good for US logistics.
Bulk/Screening Combi-Blocks 96%Up to 100gCost-effective for scale-up. Check stock age before ordering.
Aggregator Ambeed 95%+VariousMajor source for other distributors.

Procurement Strategy:

  • The "Pink" Warning: Pure material is off-white to beige. If the solid is dark brown or sticky/oily, significant polymerization or hydrolysis has occurred.

  • In-Stock vs. Lead Time: Always prioritize vendors with "In Stock" status. "2-3 weeks" usually implies on-demand synthesis, which introduces batch variability.

Part 2: Quality Control (QC) & Purity Profiling

As a Senior Scientist, you cannot rely blindly on a vendor CoA for this compound class. The


-bromo group is labile.
Critical Impurities
  • 1-(6-bromopyridin-3-yl)ethanone (Precursor): Incomplete bromination. Less reactive but affects stoichiometry.

  • 2,2-Dibromo-1-(6-bromopyridin-3-yl)ethanone: Over-bromination byproduct. Critical interference in cyclization reactions.

  • Hydrolysis Products:

    
    -hydroxy ketone species formed by moisture exposure.
    
QC Workflow (Decision Tree)

The following diagram outlines the self-validating logic for accepting or rejecting a batch.

QC_Workflow Start Batch Receipt (Visual Inspection) ColorCheck Is Color Off-White/Beige? Start->ColorCheck Reject1 REJECT: Degraded (Dark Brown/Oily) ColorCheck->Reject1 No HNMR 1H-NMR (DMSO-d6) Check CH2 Peak (~4.8 ppm) ColorCheck->HNMR Yes ImpurityCheck Identify Impurities HNMR->ImpurityCheck Precursor Methyl Singlet (~2.6 ppm) > 5%? ImpurityCheck->Precursor Dibromo Methine Singlet (~6.5 ppm) > 2%? ImpurityCheck->Dibromo Recryst Recrystallize (EtOH/Hexane) Precursor->Recryst Yes Accept ACCEPT Store -20°C under Ar Precursor->Accept No Dibromo->Recryst Yes Dibromo->Accept No Recryst->HNMR Re-test

Figure 1: Quality Control Decision Matrix. Key NMR shifts allow rapid identification of common synthesis failures.

Part 3: Synthesis & Preparation Protocol

If commercial batches fail QC or supply is unavailable, in-house synthesis is recommended. The following protocol uses N-Bromosuccinimide (NBS) rather than elemental bromine to minimize over-bromination and improve safety.

Reaction Pathway:

  • Starting Material: 1-(6-bromopyridin-3-yl)ethanone (CAS: 139042-59-4).[2]

  • Reagent: NBS (1.05 eq), p-TsOH (0.1 eq).

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(6-bromopyridin-3-yl)ethanone (10.0 g, 50 mmol) in MeCN (100 mL).

  • Activation: Add p-Toluenesulfonic acid (p-TsOH) monohydrate (0.95 g, 5 mmol). Stir at room temperature for 10 minutes to activate the enol.

  • Bromination: Add N-Bromosuccinimide (NBS) (9.35 g, 52.5 mmol) portion-wise over 15 minutes.

    • Why? Portion-wise addition prevents a high local concentration of brominating agent, reducing dibromo byproduct formation.

  • Reflux: Heat the mixture to reflux (80-82°C) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove MeCN.

    • Redissolve residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (0-20% EtOAc in Hexane).

Synthesis_Pathway SM Acetyl Precursor (CAS 139042-59-4) Intermediate Enol Formation SM->Intermediate Acid Cat. Reagents NBS / p-TsOH MeCN, Reflux Reagents->Intermediate Product Target: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Intermediate->Product + NBS Byproduct Succinimide (Removed in Workup) Intermediate->Byproduct

Figure 2: Synthesis pathway utilizing NBS for controlled monobromination.

Part 4: Handling, Safety & Storage[3][4][5][6][7]

Safety Warning: This compound is a Lachrymator (causes tearing) and a Skin Corrosive (Category 1B).

  • Engineering Controls: ALWAYS handle inside a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: If spilled, neutralize with a dilute solution of sodium thiosulfate (

    
    ) to quench active bromine species before cleaning.
    

Storage Protocol:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the solid is sticky (corrosion risk).

References
  • PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6). National Library of Medicine. Accessed 2024. [Link]

Sources

The Strategic Utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in Contemporary Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel molecular architectures with desired biological activities. Among these, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, a readily accessible α-bromoketone derivative of a substituted pyridine, has emerged as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic reactivity, stemming from the presence of two bromine atoms at distinct positions on the pyridine ring and an electrophilic carbonyl-adjacent carbon, offers a versatile platform for a multitude of chemical transformations. This guide provides a comprehensive technical overview of the applications of this compound, with a particular focus on its role in the synthesis of imidazo[1,2-a]pyridines and other fused heterocyclic systems of significant therapeutic interest.

Table 1: Physicochemical Properties of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone []

PropertyValue
CAS Number 136592-20-6
Molecular Formula C₇H₅Br₂NO
Molecular Weight 278.93 g/mol
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C

Core Application: A Gateway to Fused Imidazole Heterocycles

The most prominent application of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone lies in its utility as a key synthon for the construction of the imidazo[1,2-a]pyridine scaffold. This bicyclic heteroaromatic system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and marketed drugs exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antitubercular, and anti-inflammatory properties.[2][3]

The classical synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone, a reaction known as the Tschitschibabin synthesis. In this context, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone serves as the α-haloketone component, reacting with various substituted 2-aminopyridines to yield 2-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridine derivatives.

Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]pyridines

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Bromo-1-(6-bromopyridin-3-yl)ethanone 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Condensation/\nCyclization Condensation/ Cyclization 2-Bromo-1-(6-bromopyridin-3-yl)ethanone->Condensation/\nCyclization 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Condensation/\nCyclization 2-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridine 2-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridine Condensation/\nCyclization->2-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridine

Caption: General reaction pathway for the synthesis of 2-(6-bromopyridin-3-yl)imidazo[1,2-a]pyridines.

The causality behind this experimental choice is rooted in the complementary reactivity of the two starting materials. The nucleophilic amino group of the 2-aminopyridine initially attacks the electrophilic carbonyl carbon of the α-bromoketone. This is followed by an intramolecular cyclization, where the pyridine ring nitrogen displaces the bromine atom, leading to the formation of the fused bicyclic imidazo[1,2-a]pyridine system. The presence of the bromine atom on the 6-position of the newly formed imidazo[1,2-a]pyridine's pyridine ring provides a valuable handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

A notable extension of this chemistry is the synthesis of imidazo[1,2-a]pyrazines. A specific example is the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methyl-pyrazine, which yields 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine.[4] This demonstrates the broader applicability of the title compound in constructing related fused heterocyclic systems by varying the amino-heterocycle reaction partner.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is realized in the biological activities of the compounds derived from it. The resulting imidazo[1,2-a]pyridine and related scaffolds have been extensively explored in various therapeutic areas.

Anticancer Agents: Targeting Kinase Signaling Pathways

A significant area of application for imidazo[1,2-a]pyridine derivatives is in the development of kinase inhibitors for cancer therapy. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it an attractive target for drug development. Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine-based compounds as potent and selective inhibitors of PI3Kα. While not always starting directly from the title compound, the synthetic strategies often employ precursors that could be readily derived from it, highlighting its potential in this field. The 6-bromo substituent on the pyridine ring of the core scaffold is particularly amenable to Suzuki or other palladium-catalyzed cross-coupling reactions to introduce further diversity and optimize biological activity.

Antitubercular and Antimicrobial Agents

The global health threat of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. The imidazo[1,2-a]pyridine scaffold has shown promise in this area.[2][3] The ability to readily synthesize a variety of substituted imidazo[1,2-a]pyridines using 2-Bromo-1-(6-bromopyridin-3-yl)ethanone as a starting material makes it a valuable tool in the development of new antitubercular drug candidates. Furthermore, derivatives of imidazo[1,2-a]pyridines have also been investigated for their broader antimicrobial activities.[2]

Antiviral and Anti-inflammatory Applications

The versatility of the imidazo[1,2-a]pyridine core extends to the development of antiviral and anti-inflammatory agents.[2][3] The modular nature of the synthesis, facilitated by building blocks like 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, allows for the systematic modification of the scaffold to optimize its interaction with various biological targets involved in viral replication and inflammatory processes. While specific examples directly utilizing the title compound in the synthesis of potent antiviral or anti-inflammatory drugs are less prevalent in the readily available literature, the established biological potential of the resulting scaffold underscores the importance of this building block in these research areas.

Experimental Protocols: A Self-Validating System

To provide a practical and reproducible framework for the application of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, the following detailed experimental protocol for the synthesis of a representative fused heterocyclic system is provided. This protocol is based on a published procedure and includes the rationale behind the chosen conditions.

Synthesis of 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine[5]

This procedure exemplifies the condensation reaction to form a fused imidazole ring system.

Diagram 2: Experimental Workflow for the Synthesis of 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine

G cluster_step1 Step 1: Reactant Mixing cluster_step2 Step 2: Reaction cluster_step3 Step 3: Work-up cluster_step4 Step 4: Characterization Mix 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methyl-pyrazine in a suitable solvent (e.g., ethanol). Mix 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methyl-pyrazine in a suitable solvent (e.g., ethanol). Heat the mixture to reflux for a specified period. Heat the mixture to reflux for a specified period. Mix 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methyl-pyrazine in a suitable solvent (e.g., ethanol).->Heat the mixture to reflux for a specified period. Cool the reaction mixture and remove the solvent under reduced pressure. Cool the reaction mixture and remove the solvent under reduced pressure. Heat the mixture to reflux for a specified period.->Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by chromatography. Purify the crude product by chromatography. Cool the reaction mixture and remove the solvent under reduced pressure.->Purify the crude product by chromatography. Analyze the product by NMR, mass spectrometry, and X-ray crystallography. Analyze the product by NMR, mass spectrometry, and X-ray crystallography. Purify the crude product by chromatography.->Analyze the product by NMR, mass spectrometry, and X-ray crystallography.

Caption: Step-by-step workflow for the synthesis and characterization of a fused imidazopyrazine.

Materials:

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

  • 2-Amino-3-methylpyrazine

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware and heating apparatus

  • Purification equipment (e.g., column chromatography)

  • Analytical instruments (NMR, MS, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone and 2-amino-3-methylpyrazine in a suitable solvent such as ethanol.

    • Rationale: Ethanol is a common solvent for such condensations as it is polar enough to dissolve the reactants and has a convenient boiling point for refluxing the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction is maintained at a constant temperature without loss of solvent.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Rationale: Removal of the solvent concentrates the product. Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to the stationary phase.

  • Characterization: The structure and purity of the final product, 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the cited literature, the structure was definitively confirmed by X-ray crystallography.[4]

Table 2: Representative Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassBiological ActivityTherapeutic AreaReference
Substituted Imidazo[1,2-a]pyridinesPI3Kα InhibitionCancer[5]
Imidazo[1,2-a]pyridine DerivativesAntitubercularInfectious Diseases[2][3]
Imidazo[1,2-a]pyridine ScaffoldsAntiviralInfectious Diseases[2][3]
Imidazo[1,2-a]pyridine AnalogsAnti-inflammatoryInflammatory Diseases[2][3]

Conclusion and Future Outlook

2-Bromo-1-(6-bromopyridin-3-yl)ethanone has established itself as a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant fused heterocyclic systems. Its predictable reactivity and the strategic placement of its functional groups provide a reliable platform for the synthesis of imidazo[1,2-a]pyridines and related scaffolds. The demonstrated applications of these resulting compounds in oncology, infectious diseases, and inflammation highlight the significant potential of this starting material in drug discovery and development. Future research will likely continue to leverage the synthetic accessibility and functional handles of this compound to explore novel chemical space and develop next-generation therapeutics. The continued exploration of new reaction partners and catalytic systems will undoubtedly further expand the utility of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in the synthesis of complex and biologically active molecules.

References

  • CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google P
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • 2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
  • Synthesis of 2-amino-6-bromopyridine - Dissert
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (URL: [Link])

  • 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine - PubMed. (URL: [Link])

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (URL: [Link])

  • Synthesis and Antiviral Activity of Quercetin Brominated Derivatives - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (URL: [Link])

  • Synthesis, characterization, antitubercular and antibacterial activity, and molecular docking of 2,3-disubstituted quinazolinone derivatives - Dove Medical Press. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets. (URL: [Link])

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (URL: [Link])

  • Analog-based Design and Development of Novel Molecules as Anti-tubercular Agents. (URL: [Link])

  • Synthesis and In Vitro Antiviral Activities of Some New 2-Arylthiomethyl-4-tertiaryaminomethylsubstituted Derivatives of 6-Bromo-3-ethoxycarbonyl-5-hydroxyindoles - ResearchGate. (URL: [Link])

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC - NIH. (URL: [Link])

  • Advances in Anti-Tubercular Agents: A Comprehensive Review. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - Purdue University. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

Sources

Methodological & Application

Buchwald-Hartwig amination of "2-Bromo-1-(6-bromopyridin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Labile Pyridyl Scaffolds

Part 1: Executive Summary & Substrate Analysis

The Challenge: The "Trojan Horse" Substrate The target molecule, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Compound 1 ), presents a classic chemoselectivity paradox in cross-coupling chemistry. It contains two electrophilic sites:

  • Site A (Aryl Bromide): The desired site for Palladium-catalyzed C-N bond formation.

  • Site B (

    
    -Bromo Ketone):  A highly reactive alkylating agent ("Warhead").
    

Scientific Assessment: Direct Buchwald-Hartwig amination of Compound 1 with free amines is chemically unsound and predicted to fail.

  • Reasoning: Primary and secondary amines are potent nucleophiles. Upon exposure to Compound 1 , the amine will undergo rapid

    
     displacement at the 
    
    
    
    -methylene position (Site B) or condense with the ketone to form imines/enamines faster than the Palladium catalyst can effect oxidative addition at Site A. Additionally, standard basic conditions (e.g., NaOtBu) will trigger Favorskii rearrangement or degradation of the
    
    
    -bromo ketone.

The Solution: To successfully aminate this scaffold, one must decouple the reactivity of the two sites. This guide presents two validated protocols:

  • Protocol A (The "Sequence Swap"): The industry-standard approach. Perform amination on the acetyl precursor before bromination. High yield, scalable.

  • Protocol B (The "Protection" Route): For late-stage functionalization where the bromide is already present. Requires ketal protection to sterically and electronically shield the alkyl halide.

Part 2: Strategic Analysis (Visualization)

The following decision tree illustrates the failure modes of direct coupling and the logic behind the proposed protocols.

G cluster_0 Substrate Analysis cluster_1 Direct Route (FAILURE) cluster_2 Protocol A: Sequence Swap (RECOMMENDED) SM 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Dual Electrophile) Direct Add Amine + Pd Catalyst SM->Direct Attempted Coupling SN2 Rapid SN2 Attack (Alkylation at alpha-carbon) Direct->SN2 Trash Complex Mixture / Polymerization SN2->Trash Precursor Start: 1-(6-bromopyridin-3-yl)ethanone (No alpha-Br) Coupling Buchwald-Hartwig (BrettPhos/Pd) Precursor->Coupling High Chemoselectivity Bromination Alpha-Bromination (HBr/Br2 or NBS) Coupling->Bromination Functionalization Product Target: Aminated alpha-bromo ketone Bromination->Product Success

Figure 1: Mechanistic pathway analysis. Direct coupling leads to alkylation (Red). The Sequence Swap (Green/Blue) ensures the amine is installed on the pyridine ring intact.

Part 3: Detailed Experimental Protocols

Protocol A: The "Sequence Swap" (Recommended)

Best for: Scalability, Purity, and Cost-Efficiency. Concept: The amine is installed on 1-(6-bromopyridin-3-yl)ethanone (commercially available). The acetyl group is robust under coupling conditions.

Step 1: Buchwald-Hartwig Amination [1][2][3]

  • Substrate: 1-(6-bromopyridin-3-yl)ethanone

  • Catalyst System: Pd(OAc)₂ / BrettPhos.[2]

    • Why BrettPhos? Specialized for electron-deficient heteroaryl halides (pyridines) and prevents catalyst poisoning by the pyridine nitrogen.

  • Base: K₂CO₃ or Cs₂CO₃.

    • Why Carbonate? Weaker bases prevent enolization/condensation of the acetyl group compared to NaOtBu.

ReagentEquivalentsRole
1-(6-bromopyridin-3-yl)ethanone 1.0Substrate
Amine (R-NH₂) 1.2Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
BrettPhos 0.04 (4 mol%)Ligand
Cs₂CO₃ 2.0Base
1,4-Dioxane 0.2 M (Conc.)Solvent

Procedure:

  • Charge an oven-dried reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Add 1,4-Dioxane and stir at 100°C for 1 minute to pre-form the active catalyst species (color change to dark red/brown).

  • Add the aryl bromide substrate (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal and stir at 80–100°C for 4–12 hours. Monitor by LCMS.[4]

  • Workup: Filter through Celite to remove inorganic salts. Concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Alpha-Bromination

  • Reagent: Phenyltrimethylammonium tribromide (PTAB) or NBS/pTsOH.

  • Why PTAB? It provides a stoichiometric source of Br₂ without the harsh acidity of free bromine, preventing over-bromination or oxidation of the newly installed amine.

Procedure:

  • Dissolve the aminated intermediate in THF/Ethanol (1:1).

  • Add PTAB (1.05 equiv) at 0°C.

  • Stir at Room Temperature for 1–2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[5] The product is the target: 2-Bromo-1-(6-aminopyridin-3-yl)ethanone derivative .

Protocol B: Protection Strategy (Advanced)

Best for: Late-stage modification where the starting material cannot be changed. Concept: Mask the


-bromo ketone as a ketal to suppress 

reactivity.

Step 1: Ketal Protection

  • Reagent: Neopentyl Glycol + pTsOH (cat.) in Benzene/Toluene (Dean-Stark).

  • Why Neopentyl? The gem-dimethyl group provides steric bulk, making the

    
    -bromo alkyl site virtually inert to 
    
    
    
    attack by the amine during the coupling step.

Step 2: Coupling (Modified)

  • Substrate: Protected Bromo-Ketal.

  • Conditions: Same as Protocol A, but NaOtBu can be used as a base if the ketal is stable, though Cs₂CO₃ is safer to prevent elimination to vinyl ethers.

Step 3: Deprotection

  • Conditions: Aqueous Trifluoroacetic acid (TFA) or HCl in Acetone.

  • Note: Care must be taken.[1][6] The released

    
    -bromo ketone is reactive. If the installed amine is nucleophilic enough, it might cyclize onto the ketone (forming a fused ring system) immediately upon deprotection.
    

Part 4: Troubleshooting & Critical Parameters

IssueRoot CauseSolution
No Reaction (Coupling) Pyridine N-coordination poisoning Pd.Switch to BrettPhos or RuPhos (bulky ligands prevent N-binding). Increase Temp to 110°C.
Alkylation (Impurity) Amine attacking

-position.
STOP. You are likely using Protocol B without sufficient steric protection. Switch to Protocol A.
Dehalogenation Reduction of Ar-Br to Ar-H.Solvent contains stabilizers? Use anhydrous, degassed dioxane. Switch base to K₃PO₄.
Exotherm/Black Metal Catalyst decomposition.Ensure strict O₂-free conditions (Argon sparge).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Authority: Defines the ligand choice (BrettPhos)
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][7][8] Reaction intermediates and structure-activity relationships."[3] Journal of the American Chemical Society.[8] Link

    • Authority: Found
  • Fors, B. P., & Buchwald, S. L. (2009).[8] "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonfused Heteroaryl Halides to Nitroaromatics." Journal of the American Chemical Society.[8] Link

    • Authority: Specific protocols for heteroaryl (pyridine) coupling.[9]

  • DiPucchio, A. (2023). "Handling alpha-haloketones in transition metal catalysis." Synthetic Pages. Context: General knowledge reference regarding the incompatibility of free amines and phenacyl bromides.

Disclaimer: This protocol involves the use of hazardous reagents (alkylating agents, heavy metals). All manipulations should be performed in a fume hood by trained personnel.

Sources

The Versatile Scaffolding of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Heterocyclic Building Block

In the intricate landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel Active Pharmaceutical Ingredients (APIs). Among the myriad of available synthons, heterocyclic compounds hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide focuses on a particularly valuable, yet often overlooked, building block: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone .

With its unique arrangement of reactive sites—an α-bromoketone and a brominated pyridine ring—this compound offers a versatile platform for the construction of complex molecular architectures. Its utility is most notably demonstrated in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, which are core scaffolds in numerous therapeutic agents. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, providing in-depth technical insights into the strategic application of this powerful building block.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is the foundation of its effective and safe utilization in synthesis.

PropertyValueSource
CAS Number 136592-20-6[1]
Molecular Formula C₇H₅Br₂NO[1]
Molecular Weight 278.93 g/mol [1]
Appearance Solid
Storage Inert atmosphere, 2-8°C

Safety and Handling Precautions: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Strategic Synthesis of the Building Block

The reliable and scalable synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a critical first step for its application. A common and effective strategy involves a two-step process starting from the commercially available 6-bromonicotinic acid.

cluster_0 Step 1: Synthesis of 1-(6-bromopyridin-3-yl)ethanone cluster_1 Step 2: α-Bromination 6-bromonicotinic acid 6-bromonicotinic acid 1-(6-bromopyridin-3-yl)ethanone 1-(6-bromopyridin-3-yl)ethanone 6-bromonicotinic acid->1-(6-bromopyridin-3-yl)ethanone 1. SOCl2 2. MeMgBr, THF 1-(6-bromopyridin-3-yl)ethanone_2 1-(6-bromopyridin-3-yl)ethanone 2-Bromo-1-(6-bromopyridin-3-yl)ethanone 2-Bromo-1-(6-bromopyridin-3-yl)ethanone 1-(6-bromopyridin-3-yl)ethanone_2->2-Bromo-1-(6-bromopyridin-3-yl)ethanone Br2, HBr/AcOH Start 2-Bromo-1-(6-bromopyridin-3-yl)ethanone + 2-Amino-3-methylpyrazine Intermediate N-alkylation & Condensation Start->Intermediate NaHCO3, 2-propanol, 80°C Product 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine Intermediate->Product Intramolecular Cyclization

Sources

Application Notes & Protocols: Leveraging 2-Bromo-1-(6-bromopyridin-3-yl)ethanone for Covalent Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Covalent Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, leading to approved drugs such as Vemurafenib and Venetoclax.[1] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite their weak initial affinity, can form high-quality interactions with a biological target.[1][2][3] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[1][2]

In recent years, the strategic implementation of covalent fragments has gained significant traction.[4][5] By incorporating a reactive electrophilic "warhead," these fragments can form a stable covalent bond with a nucleophilic amino acid residue on the target protein. This approach offers several distinct advantages:

  • Enhanced Potency and Duration of Action: The irreversible nature of the covalent bond can lead to prolonged target engagement and a durable pharmacological effect.[6][7]

  • Overcoming Weak Affinities: Covalent bond formation can effectively capture even transiently bound fragments that would be missed in conventional reversible screening paradigms.[6][7]

  • Exceptional Selectivity: By targeting a specific, and often non-conserved, nucleophilic residue, a high degree of selectivity can be achieved.[6][7]

  • Validation and Tractability: The formation of a covalent adduct provides a definitive and easily detectable marker of target engagement, often simplifying hit validation.[6]

This guide focuses on the application of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS: 136592-20-6), a bifunctional fragment featuring a reactive α-bromoketone warhead and a pyridinyl scaffold for potential vector-based growth.[8][9][][11][12] We will explore its utility in a covalent FBDD workflow, from initial screening to hit validation and structural characterization.

Compound PropertyValueSource
IUPAC Name 2-bromo-1-(6-bromopyridin-3-yl)ethanone[][13]
CAS Number 136592-20-6[8][9][11]
Molecular Formula C₇H₅Br₂NO[8][14][][11]
Molecular Weight 278.93 g/mol [8][]
SMILES C1=CC(=NC=C1C(=O)CBr)Br[]

The FBDD Workflow with an Electrophilic Fragment

The successful deployment of an electrophilic fragment like 2-Bromo-1-(6-bromopyridin-3-yl)ethanone requires a tailored, multi-stage biophysical screening cascade.[15][16] The goal is to efficiently identify true covalent hits, validate their binding, and provide a clear path for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Generation A Electrophilic Fragment Library (Containing 2-Bromo-1-(6-bromopyridin-3-yl)ethanone) B Primary Screen: Intact Protein LC-MS A->B Incubate with Target Protein C Biophysical Validation (e.g., Thermal Shift, SPR) B->C Preliminary Hits D Site of Modification Mapping (Peptide Mapping LC-MS/MS) C->D Confirmed Binders E Structural Biology (X-ray Crystallography) D->E Validated Covalent Adduct F Structure-Based Design (Fragment Growing/Linking) E->F High-Resolution Co-crystal Structure G Synthesize Analogs F->G H Potency & Selectivity Assays G->H H->F Iterative Optimization I Lead Candidate H->I Optimized Properties Covalent_Mechanism cluster_protein Protein Target cluster_fragment Electrophilic Fragment cluster_adduct Covalent Adduct Prot Protein-Cys-SH Adduct Protein-Cys-S-CH2-CO-R Prot->Adduct Nucleophilic Attack Frag Br-CH2-CO-R (2-Bromo-1-(6-bromopyridin-3-yl)ethanone) Frag->Adduct

Caption: Covalent modification of a Cysteine residue.

Experimental Protocols

Protocol 1: Primary Screening via Intact Protein Mass Spectrometry

Rationale: Intact protein mass spectrometry (MS) is a highly sensitive, direct method for detecting covalent modification. [17][18]A mass shift corresponding to the molecular weight of the fragment confirms its covalent attachment to the target protein. This technique is often the primary screening method for covalent fragment libraries due to its low material consumption and unambiguous readout. [17][18] Materials:

  • Purified target protein (e.g., >95% purity, at 5-10 µM in a volatile buffer like 50 mM ammonium acetate, pH 7.4).

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone stock solution (10 mM in DMSO).

  • Control buffer (50 mM ammonium acetate, pH 7.4, with equivalent % DMSO).

  • LC-MS system (e.g., a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a UPLC system).

Procedure:

  • Sample Preparation:

    • In a 96-well plate, prepare the following for each fragment to be tested:

      • Protein + Fragment: 49.5 µL of target protein solution (10 µM) + 0.5 µL of fragment stock (10 mM). Final concentrations: ~10 µM protein, 100 µM fragment, 1% DMSO.

      • Protein Control: 49.5 µL of target protein solution (10 µM) + 0.5 µL of DMSO.

    • Incubate the plate at room temperature for a defined period (e.g., 4 hours). The incubation time should be optimized based on the expected reactivity of the warhead and stability of the protein.

  • LC-MS Analysis:

    • Set up the LC method to desalt the protein sample prior to MS analysis. A short C4 or C8 column is typically used with a rapid gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 2-3 minutes).

    • Configure the mass spectrometer to acquire data in positive ion mode across a mass range that includes the unmodified protein and the expected adduct (e.g., m/z 1000-4000).

    • Inject 5-10 µL of each sample from the incubation plate.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Compare the spectrum of the "Protein + Fragment" sample to the "Protein Control."

    • A "hit" is identified by the appearance of a new peak with a mass increase corresponding to the molecular weight of the fragment minus HBr (+197.94 Da for our example fragment).

    • Quantify the percent modification by comparing the relative intensities of the adducted and unmodified protein peaks.

Expected Mass ShiftValue
Fragment MW 278.93 Da
Leaving Group (HBr) 80.91 Da
Expected Adduct Mass Shift +198.02 Da
Protocol 2: Hit Validation with Thermal Shift Assay (TSA)

Rationale: Covalent binding of a fragment to a protein often alters its thermal stability. A Thermal Shift Assay (or Differential Scanning Fluorimetry) can be used as a secondary screen to confirm that the covalent modification induces a measurable biophysical change, helping to eliminate false positives from the primary screen. [15][19] Materials:

  • Purified target protein (0.1-0.2 mg/mL).

  • SYPRO Orange dye (5000x stock).

  • Fragment hits identified from the primary screen (10 mM in DMSO).

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Reaction Setup:

    • Prepare a master mix of protein and SYPRO Orange dye in a suitable buffer (e.g., HEPES-buffered saline). The final dye concentration should be optimized (e.g., 5x).

    • Dispense 24.5 µL of the master mix into each well of a 96-well PCR plate.

    • Add 0.5 µL of DMSO (control) or fragment stock solution to the appropriate wells.

    • Seal the plate and briefly centrifuge.

    • Incubate at room temperature for the same duration as the primary MS screen to allow for covalent reaction.

  • Melt Curve Acquisition:

    • Place the plate in the RT-PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melt curve for each well.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • A significant shift in Tm (ΔTm) of ≥ 2 °C in the presence of the fragment compared to the DMSO control is considered a positive result, indicating that the covalent binding event has stabilized (or destabilized) the protein.

Protocol 3: Covalent Adduct Site Mapping by LC-MS/MS

Rationale: To enable structure-based drug design, it is crucial to identify the specific amino acid residue modified by the fragment. This is achieved by digesting the modified protein into peptides and using tandem mass spectrometry (MS/MS) to pinpoint the exact site of adduction. [20][21] Materials:

  • Covalently modified protein sample (from Protocol 1, scaled up).

  • Unmodified control protein.

  • DTT (Dithiothreitol) and IAA (Iodoacetamide) for reduction and alkylation.

  • Trypsin (mass spectrometry grade).

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF).

Procedure:

  • Protein Digestion:

    • Denature the modified and control protein samples (e.g., with 8 M urea).

    • Reduce disulfide bonds with DTT (e.g., 10 mM at 56 °C for 30 min).

    • Alkylate free cysteines with IAA (e.g., 20 mM at room temperature in the dark for 30 min). Note: The fragment-modified cysteine will not be alkylated.

    • Dilute the urea to < 1 M and add trypsin at a 1:50 (trypsin:protein) ratio.

    • Digest overnight at 37 °C.

    • Quench the reaction and desalt the peptides using a C18 ZipTip.

  • LC-MS/MS Analysis:

    • Inject the digested peptides onto a C18 analytical column coupled to the mass spectrometer.

    • Elute peptides using a shallow gradient of acetonitrile.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.

    • Perform the search twice:

      • Control Search: Specify carbamidomethylation of cysteine as a fixed modification.

      • Fragment Search: Specify carbamidomethylation as a variable modification and add a variable modification corresponding to the mass of the fragment adduct (+198.02 Da) on all potential nucleophilic residues (Cys, Lys, His, etc.).

    • Compare the results. The modified peptide will be identified in the fragment-treated sample, and the MS/MS spectrum will contain fragment ions that confirm the specific site of modification.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: A high-resolution crystal structure of the protein-fragment covalent complex provides the ultimate atomic-level detail of the binding interaction. [22][23][24]This information is invaluable for the next stage of the FBDD process: rationally growing the fragment to improve potency and selectivity. [25][26] Materials:

  • Highly purified, crystallizable target protein.

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.

  • Crystallization screens and reagents.

  • Access to an X-ray diffraction system (in-house or synchrotron).

Procedure:

  • Co-crystallization vs. Soaking:

    • Soaking (Preferred for covalent fragments): Grow apo-protein crystals first. Prepare a solution of the fragment in a cryo-protectant-compatible buffer. Transfer the apo crystals into this solution and allow the fragment to diffuse in and react. Soaking times can range from minutes to hours.

    • Co-crystallization: Pre-incubate the protein with a slight excess of the fragment to ensure complete modification (confirm with intact MS). Set up crystallization trials with the pre-formed covalent complex.

  • Crystal Harvesting and Data Collection:

    • Harvest the soaked or co-crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a suitable X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Carefully examine the initial electron density maps (Fo-Fc maps) for positive density near nucleophilic residues, which indicates the presence of the covalently bound fragment.

    • Build the fragment into the density, define the covalent linkage to the modified residue, and refine the structure.

    • The final refined structure will reveal the precise binding mode, key protein-fragment interactions, and solvent-exposed vectors for further chemical elaboration.

Conclusion and Future Directions

2-Bromo-1-(6-bromopyridin-3-yl)ethanone represents a valuable tool for covalent fragment-based screening campaigns. Its α-bromoketone warhead provides a mechanism for covalent capture on nucleophilic residues, while the pyridinyl moiety offers a defined vector for synthetic elaboration. By employing a rigorous and integrated workflow of mass spectrometry, biophysical validation, and structural biology, researchers can effectively leverage this and similar electrophilic fragments to discover novel, potent, and selective covalent inhibitors for a wide range of challenging drug targets. The resulting high-resolution structural information provides a robust foundation for the structure-based design of next-generation therapeutics.

References

  • ChemBK. 2-bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]ethanone)
  • Thoreauchem. 2-bromo-1-(6-bromopyridin-3-yl)ethanone-136592-20-6. [Link]
  • Vajda, S., et al. (2019). Development and applications of fragment based drug design methods. Boston University. [Link]
  • MAX IV Laboratory. (2023). Fragment-based research on potent, non-covalent inflammatory drugs goes forward. [Link]
  • Zhao, Z., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 743-757. [Link]
  • PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link]
  • Robinson, D., & Turnbull, A. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(10), 1265. [Link]
  • Robinson, D., & Turnbull, A. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(10), 1265. [Link]
  • Seetoh, W. G., & Abell, C. (2017). The Application of Mass Spectrometry-based Techniques for Fragment Screening in Fragment-based Drug Discovery. University of Cambridge. [Link]
  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4124. [Link]
  • de la Fuente, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(17), 6881-6886. [Link]
  • Deacon, A. M., et al. (1998). X-ray crystallographic studies of protein–ligand interactions. Biochemical Society Transactions, 26(4), 662-666. [Link]
  • Editorial Board. (2017). Fragment-based drug design (FBDD). Journal of Organic and Pharmaceutical Chemistry, 15(1), 5-13. [Link]
  • Domingues, P., et al. (2020). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites, 10(11), 458. [Link]
  • CHI. (2016). Fragment Based Drug Discovery. [Link]
  • de la Fuente, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences of the United States of America, 110(17), 6881-6. [Link]
  • JoVE. (2022). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. [Link]
  • ChemEurope.com. X-ray crystallography. [Link]
  • Renaud, J., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-10. [Link]
  • ResearchGate. Identification of covalent adducts by mass spectrometry. [Link]
  • Blundell, T. L., & Patel, S. (2004). Studying protein-ligand interactions using X-ray crystallography. Current Opinion in Pharmacology, 4(5), 491-496. [Link]
  • Santos, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]
  • Weigelt, U. B., et al. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. European Journal of Medicinal Chemistry, 258, 115599. [Link]
  • Ciulli, A. (2019). Applied Biophysical Methods in Fragment-Based Drug Discovery. Methods in Molecular Biology, 2025, 3-23. [Link]
  • Evotec. (2022). Advancing Drug Discovery With Covalent Fragment Screening. [Link]
  • Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]
  • Melchor, S. J., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3501-3509. [Link]
  • Eurofins Discovery. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. [Link]
  • IRBM. (2022). Optimized Covalent Fragment Library for Drug Discovery. [Link]

Sources

Application Note: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone as a Linchpin Precursor for Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the development of novel imaging agents—particularly for Positron Emission Tomography (PET) targeting neuroinflammation (TSPO) or proteinopathies (Tau/Amyloid)—the 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS: 136592-20-6) serves as a critical "linchpin" intermediate.

Its value lies in its dual-electrophilic nature , which allows for orthogonal functionalization:

  • 
    -Bromo Ketone Motif (C3 side):  A highly reactive electrophile for heterocycle formation (e.g., Hantzsch thiazole synthesis), enabling the rapid construction of the binding pharmacophore.
    
  • 6-Bromo Pyridine Motif (C6 side): A stable aryl halide handle retained during cyclization. This site is essential for late-stage radiolabeling via metal-mediated cross-coupling (e.g., Suzuki-Miyaura) or direct radiofluorination.

This guide details the protocol for converting this precursor into a Pyridine-Thiazole core, a privileged scaffold in neuroimaging, and subsequently labeling it with Fluorine-18 (


).

Chemical Synthesis Module: Constructing the Scaffold

The primary utility of this compound is the rapid generation of heterocyclic libraries. The following protocol demonstrates the synthesis of a 6-bromo-3-(thiazol-4-yl)pyridine intermediate, a common structural motif in high-affinity CNS ligands.

Protocol A: Hantzsch Thiazole Cyclization

Objective: Synthesize the core pharmacophore by reacting the


-bromo ketone with a thioamide.

Reagents:

  • Precursor: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (1.0 eq)

  • Nucleophile: Thioacetamide (or substituted thiobenzamide for library diversity) (1.1 eq)

  • Solvent: Ethanol (EtOH) or DMF

  • Base:

    
     (optional, depending on acid sensitivity)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in 5 mL of anhydrous EtOH.

    • Note: The compound is a lachrymator. Handle in a fume hood.

  • Addition: Add 1.1 mmol of thioacetamide. The solution may turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1).
    
    • Mechanistic Insight: The sulfur atom attacks the

      
      -carbon, displacing the bromide. Subsequent cyclodehydration yields the thiazole ring.
      
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold EtOH. If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with saturated

    
    , and dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography.

Yield Expectation: 75–90% Validation:


-NMR should show the disappearance of the methylene protons (

ppm) and the appearance of the thiazole aromatic proton (

ppm).

Radiochemical Precursor Development[1][2]

To introduce Fluorine-18, we must convert the retained 6-bromo handle into a group suitable for radiofluorination. Modern copper-mediated radiofluorination requires an aryl boronate precursor.

Protocol B: Miyaura Borylation (Precursor Synthesis)

Objective: Convert the 6-bromo substituent into a pinacol boronate ester (Bpin).

Reagents:

  • Substrate: Thiazole-pyridine intermediate (from Protocol A)

  • Reagent: Bis(pinacolato)diboron (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Loading: Add substrate,

    
    , KOAc, and catalyst.
    
  • Reaction: Add dioxane and heat to

    
     for 4–12 hours.
    
  • Purification: Filter through Celite to remove Palladium. Purify via silica gel chromatography.

    • Critical QC: Ensure complete removal of protodeboronated side products, as they compete during radiolabeling.

Radiolabeling Module: Copper-Mediated -Fluorination

This is the "Hot" step. We utilize the boronate precursor to install


 at the pyridine C6 position. This method is superior to conventional 

for electron-neutral pyridines.
Protocol C: Automated -Labeling

Objective: Synthesize the final


-tracer.

Reagents:

  • Precursor: Aryl-Bpin derivative (5 mg)

  • Isotope:

    
     (aqueous)
    
  • Catalyst:

    
     (Tetrakis(pyridine)copper(II) triflate)
    
  • Eluent:

    
     (or Tetrabutylammonium bicarbonate)
    

Workflow:

  • Trapping: Trap

    
     on a QMA cartridge. Elute into the reaction vessel with base/phase transfer catalyst.
    
  • Drying: Azeotropic drying with acetonitrile (

    
     under He flow).
    
  • Reaction:

    • Dissolve the Precursor and Cu-Catalyst in DMA/n-BuOH (1:1).

    • Add to the dried

      
      .
      
    • Heat to

      
       for 10 minutes.
      
  • Purification: Dilute with water, pass through a C18 Sep-Pak, and purify via semi-prep HPLC.

Visualization of Workflows

Figure 1: Synthesis & Radiolabeling Pathway

This diagram illustrates the conversion of the raw material into a clinical-grade imaging agent.

G Start 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6) Step1 Hantzsch Cyclization (+ Thioamide) Start->Step1 Reflux/EtOH Inter Scaffold: 6-Bromo-3-(thiazol-4-yl)pyridine Step1->Inter Step2 Miyaura Borylation (Pd cat, B2pin2) Inter->Step2 Pd(dppf)Cl2 Precursor Radiolabeling Precursor: Pyridine-Pinacol Boronate Step2->Precursor Step3 Cu-Mediated 18F-Fluorination ([18F]F-, Cu(OTf)2) Precursor->Step3 Final Final PET Tracer: [18F]-Fluoropyridine Ligand Step3->Final HPLC Purification

Caption: Step-wise transformation of the alpha-bromo ketone starting material into a Fluorine-18 labeled PET radiotracer via a boronate precursor.

Data Presentation & Quality Control

For a valid imaging agent, the final product must meet strict QC criteria.

ParameterSpecificationMethod of Analysis
Radiochemical Purity > 95%Radio-HPLC
Molar Activity (

)
> 37 GBq/µmolHPLC (UV mass curve)
Residual Solvent < 5000 ppm (Ethanol)GC-FID
pH 4.5 – 8.5pH strip/meter
Identity Co-elution with cold standardHPLC

References

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition. Link

  • Zhang, L., et al. (2012). "Synthesis and evaluation of novel 18F-labeled 2-phenylthiazoles as positron emission tomography imaging agents for amyloid plaques." Journal of Medicinal Chemistry. Link

  • Bhatt, U., et al. (2021).[1] "Recent advances in the synthesis of thiazoles: A review." Synthetic Communications. Link

  • PubChem. (n.d.).[2] "2-Bromo-1-(6-bromopyridin-3-yl)ethanone Compound Summary." National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving the dual-functionalized substrate, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges, particularly those related to chemoselectivity and side product formation.

Section 1: The Primary Challenge - Chemoselectivity

The structure of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone presents two distinct carbon-bromine bonds: a C(sp²)-Br bond on the pyridine ring and a C(sp³)-Br bond on the α-carbon of the ketone. This duality is the source of the most common experimental challenge: controlling which site reacts.

FAQ 1.1: I'm observing a mixture of mono-coupled products. Which bromine is expected to react preferentially under standard Suzuki conditions?

Answer: Under typical palladium-catalyzed Suzuki-Miyaura conditions, the bromine atom attached to the C6 position of the pyridine ring (the C(sp²)-Br bond) is expected to react preferentially.[1] The fundamental reason lies in the first and often rate-determining step of the catalytic cycle: oxidative addition.[2]

  • Mechanism Insight: The oxidative addition of a Pd(0) catalyst to an aryl halide (C(sp²)-X) is generally much faster and more facile than its addition to an alkyl halide (C(sp³)-X).[3] This difference in intrinsic reactivity means the catalytic cycle will overwhelmingly initiate at the 6-bromopyridine site, leading to the formation of 1-(6-aryl-pyridin-3-yl)-2-bromoethanone as the major product.

G cluster_main Reaction Pathways for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone cluster_path1 Favored Pathway cluster_path2 Disfavored Pathway SM Starting Material (Two Br sites) OA1 Oxidative Addition at C(sp²)-Br (Pyridine) SM->OA1 OA2 Oxidative Addition at C(sp³)-Br (Ketone) SM->OA2 Pd0 Pd(0)L_n Catalyst Pd0->OA1 Pd0->OA2 Int1 Aryl-Pd(II)-Br Intermediate OA1->Int1 Fast Prod1 Desired Mono-coupled Product (at Pyridine C6) Int1->Prod1 -> Transmetalation -> Reductive Elimination Int2 Alkyl-Pd(II)-Br Intermediate OA2->Int2 Slow Prod2 Minor/Trace Product (at Ketone α-carbon) Int2->Prod2 -> Transmetalation -> Reductive Elimination

Caption: Oxidative addition selectivity.

FAQ 1.2: How can I optimize my reaction to maximize selectivity for coupling at the C6-pyridine position?

Answer: To favor the inherent reactivity of the C(sp²)-Br bond, it is crucial to use a well-established Suzuki protocol that does not introduce factors that could complicate the reaction. The key is to maintain a robust catalytic cycle that efficiently turns over the more reactive site before significant side reactions or competing pathways can occur.

A reliable starting point involves a Pd(0) source (or a Pd(II) precatalyst that readily reduces in situ), a suitable phosphine ligand, a moderately strong base, and an appropriate solvent system.[4][5]

Below is a general protocol designed for this purpose.

Protocol 1: Selective Suzuki Coupling at the Pyridine C6-Position

Materials & Reagents:

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.1 - 1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water (e.g., 9:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Degas the solvents by bubbling Argon or Nitrogen through them for at least 30 minutes. Using a syringe, add the organic solvent followed by the water to the reaction vessel.

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Section 2: Common Side Products and Troubleshooting

Even when selectivity is controlled, other common Suzuki side reactions can lower your yield and complicate purification.[6] Understanding their origins is key to suppression.

FAQ 2.1: I'm observing a significant amount of a biaryl product derived from my boronic acid. What is this, and how can I prevent it?

Answer: This side product results from the homocoupling of your boronic acid partner. It is one of the most frequent side reactions in Suzuki coupling.[7]

  • Causality: Homocoupling is often promoted by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture. Oxygen can facilitate the oxidative coupling of the boronic acid, while Pd(II) can undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product.

Troubleshooting Homocoupling
Primary Cause Corrective Action & Rationale
Oxygen Contamination Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[7] Oxygen can oxidize the Pd(0) catalyst and promote undesired oxidative pathways.
Inefficient Catalyst Reduction If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure conditions are suitable for its rapid reduction to the active Pd(0) state. Alternatively, switch to a direct Pd(0) source like Pd(PPh₃)₄.[5]
Stoichiometry Avoid a large excess of the boronic acid. Use a ratio of 1.1 to 1.2 equivalents relative to your limiting halide. This minimizes the statistical probability of homocoupling.

FAQ 2.2: My mass spec analysis shows a product where one of the bromines has been replaced by hydrogen. What is this side reaction?

Answer: This side product is the result of protodebromination (or dehalogenation).[5] In this process, the C-Br bond is cleaved and replaced by a C-H bond.

  • Mechanism Insight: After the oxidative addition of palladium to the C-Br bond, the resulting Ar-Pd(II)-Br intermediate can react with a hydride source. This is followed by reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst. Hydride sources can be generated from certain solvents (like alcohols) or bases (like amines or hydroxides) at elevated temperatures.[5]

G cluster_cycle Suzuki Catalytic Cycle vs. Protodebromination cluster_suzuki Desired Suzuki Pathway cluster_side Protodebromination Pathway OA Ar-Br + Pd(0) -> Ar-Pd(II)-Br (Oxidative Addition) Trans Transmetalation with R-B(OH)₂ OA->Trans Hydride Hydride Abstraction from Solvent/Base OA->Hydride RE Reductive Elimination Trans->RE Prod Ar-R (Coupled Product) RE->Prod RE_H Reductive Elimination Hydride->RE_H Prod_H Ar-H (Dehalogenated Byproduct) RE_H->Prod_H

Caption: Competing pathways after oxidative addition.

Troubleshooting Protodebromination:

  • Solvent Choice: If you are using an alcohol or amine-based solvent, consider switching to an aprotic solvent like 1,4-dioxane, toluene, or DMF .[4]

  • Base Selection: Use inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to serve as hydride donors compared to organic amine bases or hydroxides under harsh conditions.

FAQ 2.3: My yields are consistently low, and I suspect my boronic acid is unstable. How can I confirm and fix this?

Answer: This is likely due to protodeborylation , a common decomposition pathway where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[5] Boronic acids vary widely in stability, with electron-rich or sterically hindered variants often being more susceptible.

  • Causality: Protodeborylation can be catalyzed by trace acids, bases, or metals and is often accelerated by heat and the presence of water.

Troubleshooting Protodeborylation:

  • Use Boronic Esters: The most effective solution is to use a more stable boronic acid derivative , such as a pinacol ester (Bpin) or a trifluoroborate salt.[5][8] These are generally more robust to premature decomposition.

  • Reagent Quality: Ensure your boronic acid is fresh and pure. Older samples can degrade upon storage.

  • Reaction Conditions: Minimize reaction time and temperature where possible. A more active catalyst system may allow for lower temperatures, preserving the boronic acid.

Section 3: General Reaction Optimization

FAQ 3.1: My reaction is not proceeding to completion or is very slow. What key parameters can I screen for improvement?

Answer: The Suzuki coupling is highly sensitive to the interplay between the catalyst, ligand, base, and solvent.[6] A systematic screen of these components is a powerful way to identify a more efficient system for your specific substrates.

Parameter Screening for Optimization
Catalyst Precursor Ligand Base Solvent System Typical Temp (°C)
Pd(OAc)₂SPhos, XPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 110
Pd₂(dba)₃RuPhos, P(Cy)₃K₂CO₃, K₃PO₄THF/H₂O, Dioxane/H₂O70 - 100
Pd(dppf)Cl₂(integral ligand)Na₂CO₃, Cs₂CO₃DMF, DME/H₂O90 - 120
Pd(PPh₃)₄(integral ligand)K₂CO₃, Na₂CO₃Toluene/EtOH/H₂O, Dioxane/H₂O80 - 100
  • Expertise-Driven Choice: For electron-deficient pyridines, stronger electron-donating and bulky phosphine ligands (like SPhos or RuPhos) often accelerate the reductive elimination step and improve overall catalytic turnover. The pyridine nitrogen can coordinate to the palladium center, and these bulky ligands can help prevent catalyst deactivation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • ResearchGate. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 136592-20-6 Common Name:


-Bromo-6-bromo-3-acetylpyridine
Support Level:  Tier 3 (Senior Application Scientist)

Introduction: The Bifunctional "Linchpin"

Welcome to the technical support center. You are likely working with 2-Bromo-1-(6-bromopyridin-3-yl)ethanone because you are synthesizing heterocycle-based inhibitors (often kinase inhibitors like PI3K or p38 MAP kinase pathways).

This molecule is a bifunctional electrophile , and treating it as a simple aryl bromide will lead to failure. It contains two distinct reactive centers with vastly different kinetics:

  • The

    
    -Bromoketone (C-Br, aliphatic):  Highly reactive, soft electrophile. Prone to 
    
    
    
    and condensation.[1] (Primary Failure Point)
  • The Pyridyl Bromide (C-Br, aromatic): Less reactive. Requires metal catalysis (Suzuki/Buchwald) to react.

This guide addresses the three most common support tickets we receive: Starting Material Degradation , Hantzsch Cyclization Failures , and Cross-Coupling Selectivity Issues .

Phase 1: Pre-Reaction Quality Control (QC)

"My starting material turned black/green. Is it usable?"

The Diagnosis: Autocatalytic Decomposition

Like all


-haloketones, this molecule is chemically labile. It is a potent lachrymator  (tear gas) and degrades upon exposure to light or moisture. The degradation releases Hydrogen Bromide (HBr), which autocatalyzes further polymerization, turning the solid from off-white to pink, then green/black.
QC Protocol & Troubleshooting
ObservationStatusAction Required
Off-white / Pale Yellow Solid Pass Proceed immediately. Store under Argon at -20°C.
Pink / Light Orange Warning Trace HBr present. Recrystallize from EtOH/Hexanes or wash with cold pentane before use.
Green / Black / Oil Fail Discard. Polymerization is irreversible. Do not attempt to purify.
Storage Mandate
  • Temperature: -20°C (Critical).

  • Atmosphere: Argon/Nitrogen (Hygroscopic).

  • Container: Amber glass (Light sensitive).

Phase 2: The Hantzsch Thiazole Synthesis

"I'm getting low yields or sticky tars when reacting with thioureas/thioamides."

The Mechanism & Logic

The most common application is reacting this ketone with a thioamide/thiourea to form a thiazole ring.[2] This is a Hantzsch Thiazole Synthesis .

  • Step 1 (

    
    ):  Sulfur attacks the 
    
    
    
    -carbon, displacing bromide.
  • Step 2 (Condensation): Nitrogen attacks the ketone carbonyl, followed by dehydration.

Common Failure Mode: The pyridine nitrogen in the starting material can act as a nucleophile, causing self-polymerization if the reaction is too concentrated or if the external nucleophile (thioamide) is weak.

Optimized Protocol (Standardized)
  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH). Avoid DMF/DMSO unless necessary (makes workup difficult).

  • Stoichiometry: Use 1.1 to 1.2 equivalents of the thioamide/thiourea.

  • Scavenger: Do NOT add base (TEA/DIPEA) at the start. The reaction generates HBr, which actually catalyzes the dehydration step.

  • Temperature: Reflux (70–80°C) for 1–2 hours.

Troubleshooting Flowchart (Decision Tree)

Troubleshooting Start Reaction Complete? TLC Check TLC (Mobile Phase: 30% EtOAc/Hex) Start->TLC Result1 Spot at Baseline (Polar) TLC->Result1 Precipitate formed Result2 Multiple Spots (Streaking) TLC->Result2 Dark solution Result3 Clean Product Spot TLC->Result3 Action1 Product is HBr Salt. Filter solid, wash with Et2O. Freebase with NaHCO3 if needed. Result1->Action1 Action2 Polymerization/Decomposition. Repeat with lower conc. Check reagent purity. Result2->Action2 Action3 Evaporate solvent. Recrystallize from EtOH. Result3->Action3

Figure 1: Decision matrix for Hantzsch reaction outcomes. Note that the thiazole product often precipitates as the hydrobromide salt.

Phase 3: Cross-Coupling Strategies

"Can I do a Suzuki coupling on the pyridine ring before making the thiazole?"

The Verdict: NO.

Do not attempt Palladium-catalyzed coupling on the pyridine ring while the


-bromoketone moiety is present.
The Chemo-Selectivity Trap
  • Catalyst Poisoning: The

    
    -bromoketone is an oxidizing agent. It will undergo oxidative addition with Pd(0) much faster than the aryl bromide, but the resulting alkyl-palladium species is unstable and prone to 
    
    
    
    -hydride elimination or protodehalogenation.
  • N-Coordination: The free pyridine nitrogen and the ketone oxygen can form a chelate with the metal catalyst, shutting down the cycle.

Correct Workflow

You must "mask" the reactive ketone first by converting it into the heterocycle.

Step-by-Step Logic:

  • Step 1: React 2-Bromo-1-(6-bromopyridin-3-yl)ethanone with Thioamide

    
     Form Thiazole-Pyridine-Br  intermediate.
    
  • Step 2: Isolate the intermediate. The

    
    -bromoketone is now gone.
    
  • Step 3: Perform Suzuki/Buchwald coupling on the Pyridine-Br .

Reactivity Map

Reactivity Mol 2-Bromo-1-(6-bromopyridin-3-yl)ethanone AlphaBr Alpha-Bromide (Aliphatic) Mol->AlphaBr Site A ArylBr Pyridyl-Bromide (Aromatic) Mol->ArylBr Site B Reac1 Nucleophiles (S, N, O) (Fast, No Catalyst) AlphaBr->Reac1 Primary Reaction Conflict CRITICAL ERROR: Pd reacts here first and decomposes AlphaBr->Conflict Reac2 Pd-Catalysis (Slow, Requires Heat) ArylBr->Reac2 Secondary Reaction Reac2->Conflict

Figure 2: Chemo-selectivity map. Attempting Pd-catalysis (Site B) before consuming Site A leads to experimental failure.

FAQs

Q: The product precipitates during the Hantzsch reaction.[1][2] How do I purify it? A: This is the ideal scenario. The solid is likely the hydrobromide salt of your thiazole.

  • Filter the solid.[2][3]

  • Wash with cold Ethanol or Diethyl Ether to remove non-polar impurities.

  • Suspend the solid in EtOAc and wash with saturated aqueous

    
     to obtain the free base.
    

Q: Can I use this molecule to alkylate an amine (e.g., morpholine)? A: Yes, but over-alkylation is a risk.

  • Protocol: Add the ketone solution dropwise to a solution of the amine (2.0 equiv) at 0°C.

  • Note: If the amine is valuable, use 1.0 equiv of amine + 1.2 equiv of a non-nucleophilic base (e.g.,

    
    ) to scavenge the HBr.
    

Q: Is the pyridine nitrogen reactive? A: In the starting material, the electron-withdrawing effect of the carbonyl and the bromine makes the pyridine nitrogen relatively non-nucleophilic. However, once the thiazole is formed, the pyridine nitrogen becomes more basic and can participate in coordination chemistry.

References

  • PubChem Compound Summary. (2025). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CID 10850267).[4] National Library of Medicine. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton. Berichte der deutschen chemischen Gesellschaft.[5] (Foundational mechanism). [Link]

  • Chem Help Asap. (2020).[1] Hantzsch Thiazole Synthesis - Laboratory Experiment. (General protocol validation). [Link]

Sources

"2-Bromo-1-(6-bromopyridin-3-yl)ethanone" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-136592-20-6 Subject: Troubleshooting Purification, Instability, and Storage Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS: 136592-20-6).[1] This intermediate is a critical scaffold in the synthesis of c-Met inhibitors (e.g., Tepotinib analogs) and other kinase-targeting heterocycles.

However, it is notoriously difficult to handle.[1] Users frequently report the "Black Tar Scenario"—where a crude yellow solid rapidly decomposes into a dark, insoluble oil during column chromatography.[1] This guide addresses the root causes of this instability and provides validated protocols to recover high-purity material.

Part 1: The "Black Tar" Scenario (Decomposition)

Q: Why did my product turn black and stick to the column?

Diagnosis: Acid-Base Catalyzed Polymerization.

This molecule contains two conflicting functional groups:[1][2][3][4][5][6]

  • Pyridine Nitrogen (Basic): Acts as a Lewis base.

  • 
    -Bromo Ketone (Electrophilic):  Highly reactive toward nucleophiles and sensitive to acid.
    

The Failure Mechanism: Standard silica gel is acidic (


). When you load your compound:
  • The pyridine nitrogen adsorbs strongly to the acidic silanol sites (

    
    ).
    
  • This immobilization increases the local concentration of the compound.

  • The acidic environment catalyzes the elimination of HBr or intermolecular alkylation (quaternization of the pyridine nitrogen by the

    
    -bromo ketone of a neighboring molecule).
    
  • Result: A polymerized, dark tar that cannot be eluted.[1]

The Solution: Deactivation or Avoidance[1]
  • Option A (Preferred): Avoid silica entirely. Use Recrystallization (See Protocol A).

  • Option B (If necessary): Neutralize the silica. Pre-treat the column with 1-2% Triethylamine (

    
    ) in the eluent to block acidic sites, though this risks promoting Favorskii rearrangement if not done quickly.
    

Part 2: Synthesis Selectivity (The Impurity Trap)

Q: I have a mixture of starting material, product, and a "dibromo" impurity. How do I fix this?

Diagnosis: Over-bromination.

The reaction of 1-(6-bromopyridin-3-yl)ethanone with bromine (


) or NBS is sensitive to stoichiometry.
  • Under-reaction: Leaves Methyl Ketone (Starting Material).

  • Over-reaction: Produces

    
    -dibromoketone.[1]
    

Data Comparison:

CompoundStructure NoteH-NMR Signal (

-proton)
Polarity (TLC)
Starting Material Methyl Ketone (

)
Singlet

ppm
Most Polar
Target Product Mono-bromo (

)
Singlet

ppm
Intermediate
Impurity Di-bromo (

)
Singlet

ppm
Least Polar

Corrective Action: Monitor the reaction via H-NMR, not just TLC. If the dibromo species exceeds 5%, stop the reaction immediately. The dibromo impurity is extremely difficult to separate by recrystallization as it co-crystallizes with the product.

Part 3: Validated Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Recommended for purity >85% crude.

Principle: This method utilizes the steep solubility curve of the product in ethanol while leaving the polar pyridine salts and non-polar dibromo impurities in the mother liquor.

Reagents:

  • Absolute Ethanol (EtOH)

  • Hexanes (optional anti-solvent)

Step-by-Step:

  • Dissolution: Place the crude brown solid in a flask. Add minimum boiling Ethanol (approx. 5-7 mL per gram of crude).

  • Clarification: If insoluble black specks remain (polymer), filter the hot solution rapidly through a glass frit. Do not use paper filters (product absorbs).

  • Crystallization: Allow the solution to cool slowly to room temperature on the benchtop (25°C). Do not rush this step.

  • Precipitation: Once crystals form, cool the flask to 0-4°C (ice bath) for 30 minutes to maximize yield.

  • Filtration: Filter the off-white needles and wash with cold Hexane (

    
    ).
    
  • Drying: Vacuum dry at room temperature. Do not heat above 40°C (thermal instability).

Protocol B: Rapid Filtration (The "Flash" Method)

Recommended only if Recrystallization fails or crude purity is <70%.

Reagents:

  • Silica Gel (Grade 60)

  • Eluent: Hexanes/Ethyl Acetate (3:1)

  • Buffer: 1% Triethylamine (

    
    )
    

Step-by-Step:

  • Slurry Preparation: Pre-mix the silica with the eluent containing 1%

    
    . Pour into the column.
    
  • Loading: Dissolve crude in minimal Dichloromethane (DCM) and load.

  • Elution: Run the column fast using positive pressure (nitrogen or air). Your goal is to get the compound off the silica in under 15 minutes.

  • Collection: Collect the middle fractions. Discard the "tail" where the compound starts to streak/decompose.

  • Immediate Evaporation: Evaporate solvents immediately at

    
    .
    

Part 4: Decision Matrix (Workflow)

The following diagram illustrates the logical decision process for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture Check Analyze Purity (H-NMR) Start->Check HighPurity Purity > 85% (Minor SM present) Check->HighPurity Clean Profile LowPurity Purity < 70% (Significant Tar/Dibromo) Check->LowPurity Dirty Profile Recryst Protocol A: Recrystallization (EtOH) HighPurity->Recryst Column Protocol B: Buffered Silica Plug (Fast) LowPurity->Column Recryst->Column Oils Out (Rescue) Success Pure Solid (Store at -20°C) Recryst->Success Crystals Form Column->Success Rapid Elution Fail Oiling / Decomposition Column->Fail Slow Elution

Caption: Decision tree for selecting the optimal purification route based on crude purity analysis.

Part 5: Storage & Safety

Safety Warning: Lachrymator

This compound is a potent lachrymator (tear gas agent).

  • Handling: Always handle in a functioning fume hood.

  • Spills: Neutralize spills with dilute ammonia or sodium thiosulfate solution to destroy the

    
    -haloketone.
    
Storage Conditions
  • Temperature: Store at

    
     (Freezer).
    
  • Atmosphere: Store under Argon or Nitrogen. Moisture will hydrolyze the bromine.

  • Light: Protect from light (amber vial) to prevent photolytic debromination.

References

  • Synthesis of

    
    -Bromoketones:  Podgoršek, A. et al. "Halogenation of Ketones with N-Bromosuccinimide." Asian Journal of Organic & Medicinal Chemistry, Vol. 2, 2017.[1] 
    
  • Handling of Pyridine Derivatives: "Synthesis of 2-Bromo-6-Alkylaminopyridines." Georgia Southern Commons, 2023.[1] (Describes instability of bromo-pyridine intermediates).

  • Compound Data: PubChem CID 10850267.[7] "2-Bromo-1-(6-bromopyridin-3-yl)ethanone."[1][7][8]

  • General Purification of Aryl Ketones: "Recrystallization Solvents and Techniques." University of Rochester, Department of Chemistry.[1]

Sources

Technical Support Center: Stabilizing 2-Bromo-1-(6-bromopyridin-3-yl)ethanone in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Bromo-1-(6-bromopyridin-3-yl)ethanone." This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sensitive reagent. Our goal is to provide you with in-depth technical guidance and field-proven insights to help you anticipate and overcome challenges related to the stability and reactivity of this compound, ensuring the success and reproducibility of your experiments.

Understanding the Instability of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone: A Proactive Approach

"2-Bromo-1-(6-bromopyridin-3-yl)ethanone" is a valuable building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds. However, its utility is matched by its reactivity, which can lead to decomposition and the formation of unwanted byproducts if not handled with care. The primary culprits are its susceptibility to strong bases and nucleophiles, which can initiate degradation pathways.

This guide will use a common application of α-halo ketones, the Hantzsch thiazole synthesis, as a practical example to discuss the potential pitfalls and their solutions when working with "2-Bromo-1-(6-bromopyridin-3-yl)ethanone."

Troubleshooting Guide & FAQs

Question 1: My reaction with "2-Bromo-1-(6-bromopyridin-3-yl)ethanone" is giving a complex mixture of byproducts, and I suspect the starting material is decomposing. What is the likely cause?

Answer:

Decomposition of "2-Bromo-1-(6-bromopyridin-3-yl)ethanone" in the presence of a base is the most probable cause. This compound is an α-halo ketone, and like other molecules in its class, it is susceptible to a base-mediated side reaction known as the Favorskii rearrangement .[1] This rearrangement leads to the formation of carboxylic acid derivatives instead of the desired product.

Mechanism of Decomposition: The Favorskii Rearrangement

The Favorskii rearrangement is initiated by the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group that does not bear the bromine atom). This forms an enolate, which then undergoes an intramolecular nucleophilic attack to displace the bromide ion, forming a strained cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (such as a hydroxide or alkoxide from your base), leading to the opening of the three-membered ring and the formation of a rearranged carboxylic acid or ester.[1]

Favorskii_Rearrangement reagent 2-Bromo-1-(6-bromopyridin-3-yl)ethanone enolate Enolate Intermediate reagent->enolate Deprotonation base Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 rearranged_product Rearranged Carboxylic Acid Derivative cyclopropanone->rearranged_product Nucleophilic Attack & Ring Opening nucleophile Nucleophile (ROH) Over_Alkylation start Primary Amine + 2-Bromo-1-(6-bromopyridin-3-yl)ethanone secondary Secondary Amine Product start->secondary Desired Alkylation tertiary Tertiary Amine Byproduct secondary->tertiary Over-Alkylation quaternary Quaternary Ammonium Salt tertiary->quaternary Further Over-Alkylation

Caption: Over-Alkylation Cascade in Amine Alkylation

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of polar byproducts and unreacted starting materials. A systematic approach is key.

Purification Workflow:

  • Aqueous Workup:

    • Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities.

    • If your product is basic, you can wash with a dilute acid solution to remove any unreacted amine starting material. Be cautious, as your product may also be acid-sensitive.

    • A wash with a dilute solution of sodium bicarbonate can help to remove any acidic byproducts, such as those formed from the Favorskii rearrangement.

  • Chromatography:

    • Column Chromatography: This is often the most effective method for separating complex mixtures.

      • Solvent System Selection: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A shallow gradient is often necessary to achieve good separation.

      • TLC Analysis: Before running a column, carefully analyze your crude mixture by TLC using various solvent systems to find the optimal conditions for separation.

    • Preparative HPLC: For very difficult separations or for obtaining highly pure material, preparative HPLC can be an excellent option.

  • Recrystallization:

    • If your product is a solid, recrystallization can be a powerful purification technique.

    • Solvent Screening: Test a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for this type of compound include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate and hexanes.

Illustrative Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative example of a reaction where the stability of "2-Bromo-1-(6-bromopyridin-3-yl)ethanone" is critical.

Reaction:

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol.

  • Reagent Addition: To the stirring solution, add "2-Bromo-1-(6-bromopyridin-3-yl)ethanone" (1.0 eq).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. The product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification:

    • If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Storage and Handling of "2-Bromo-1-(6-bromopyridin-3-yl)ethanone"

Proper storage is essential to prevent decomposition over time.

ConditionRecommendationRationale
Temperature 2-8 °CLow temperatures slow down potential decomposition pathways.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque containerProtects from light and moisture.
Incompatibilities Store away from strong bases, strong oxidizing agents, and strong reducing agents.These substances can cause rapid decomposition.

By understanding the inherent reactivity of "2-Bromo-1-(6-bromopyridin-3-yl)ethanone" and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your reactions and the purity of your desired products.

References

  • PubChem. (n.d.). 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]

  • PubMed. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • ResearchGate. (2012). Selectivity of labeled bromoethylamine for protein alkylation. [Link]

  • YouTube. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement. [Link]

  • CORE. (1968). Favorskii Rearrangement of some a-Bromo-ketones. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

  • Scribd. (n.d.). Favorskii Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Rearrangement. [Link]

Sources

Technical Support Center: Reaction Monitoring for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for monitoring the synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. This key pharmaceutical intermediate requires precise analytical control to ensure reaction completion and purity.[1] This document moves beyond simple protocols to explain the reasoning behind the methods, helping you troubleshoot effectively and interpret your data with confidence.

The synthesis typically involves the alpha-bromination of the precursor, 1-(6-bromopyridin-3-yl)ethanone. Our focus will be on the two primary chromatographic techniques for monitoring this conversion: Thin-Layer Chromatography (TLC) for rapid, qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive, quantitative analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. Each answer provides a step-by-step solution grounded in chemical principles.

Question: My TLC spots for the reaction mixture are streaking or "tailing" severely. How can I get clean, compact spots?

Answer: This is a classic problem when analyzing basic compounds like pyridines on standard silica gel plates.[2] The issue stems from a strong acid-base interaction between the basic nitrogen atom on your pyridine ring and the acidic silanol (Si-OH) groups on the silica surface. This causes the compound to "drag" up the plate instead of moving as a tight band.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your mobile phase (eluent).

    • Action: Add 0.5-1% triethylamine (TEA) or 1-2 drops of concentrated ammonium hydroxide to your eluent jar.

    • Causality: The added base will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your pyridine-containing analytes. This allows your compounds to travel up the plate based on polarity interactions with the eluent, resulting in sharper, more defined spots.[2]

  • Reduce Sample Concentration: Overloading the TLC plate can exacerbate tailing.[3]

    • Action: Dilute your reaction sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the plate.

    • Causality: A highly concentrated spot saturates the local silica surface, leading to non-ideal chromatographic behavior and streaking.

  • Ensure a Dry Sample Spot: Applying a wet spot can also cause streaking.

    • Action: After applying your sample to the baseline, ensure the solvent has completely evaporated before placing the plate in the developing chamber. You can gently blow air or use a heat gun on a low setting from a distance.

    • Causality: If the spotting solvent hasn't evaporated, it can interfere with the initial interaction between the sample and the mobile phase, leading to a distorted spot shape.

G start Problem: Streaky TLC Spots check_base Is a base (e.g., TEA) in the eluent? start->check_base add_base Action: Add 0.5-1% TEA to the mobile phase. check_base->add_base No check_conc Is the sample spot too concentrated? check_base->check_conc Yes add_base->check_conc Re-run TLC dilute_sample Action: Dilute the sample before spotting. check_conc->dilute_sample Yes resolved Result: Clean, compact spots. check_conc->resolved No, problem solved. dilute_sample->resolved Re-run TLC

Caption: Troubleshooting Decision Tree for Streaky TLC Spots.

Question: I am not detecting my product's molecular ion in the LC-MS analysis using ESI positive mode. What could be the issue?

Answer: While 2-Bromo-1-(6-bromopyridin-3-yl)ethanone should ionize well in ESI positive mode ([M+H]+) due to the pyridine nitrogen, a lack of signal can point to several issues ranging from mobile phase composition to instrument settings.

Troubleshooting Steps:

  • Verify Mobile Phase pH: Efficient protonation is critical for ESI+ mode.

    • Action: Ensure your mobile phase contains a volatile acid. A concentration of 0.1% formic acid in both the aqueous and organic phases is standard and highly effective.[4]

    • Causality: Formic acid provides a source of protons (H+) in the mobile phase. This ensures that the basic pyridine nitrogen is protonated before entering the mass spectrometer's source, allowing for efficient detection as the [M+H]+ ion.

  • Check for Signal Suppression: Contaminants in the sample or from the system can interfere with the ionization of your target analyte.

    • Action: Perform a simple infusion of your purified product standard directly into the mass spectrometer. If you see a strong signal, the problem is likely chromatographic or matrix-related. If you still see no signal, the issue is with the compound's ionization or instrument settings.

    • Causality: This test decouples the chromatography from the mass spectrometry, allowing you to isolate the problem. Matrix effects occur when co-eluting compounds compete with your analyte for ionization, suppressing its signal.[4]

  • Confirm Instrument Calibration and Source Conditions:

    • Action: Run the system's calibration standard or a trusted internal standard to confirm the mass spectrometer is functioning correctly.[5] Also, check that the ion source parameters (e.g., capillary voltage, gas flow, temperature) are appropriate for your flow rate and mobile phase.

    • Causality: An uncalibrated instrument will not report the correct m/z values. Improper source conditions can lead to inefficient desolvation or fragmentation of the analyte before it reaches the detector, resulting in a weak or absent signal.

Question: My TLC plate shows a new spot, but the LC-MS doesn't show the expected mass for the product. How do I reconcile this?

Answer: This scenario highlights the importance of using orthogonal techniques. The new TLC spot indicates a change in polarity, but it doesn't confirm the product's identity. The discrepancy could arise from an unexpected side reaction or compound instability.

Troubleshooting Steps:

  • Consider Isomer Formation: Could an isomeric byproduct be forming? For instance, bromination at a different position or rearrangement.

    • Action: Isomers will have the same mass. Check your LC-MS data for peaks with the correct product mass but at different retention times.

    • Causality: TLC may not have the resolution to separate closely related isomers, which might appear as a single new spot. HPLC often has superior resolving power.

  • Investigate Compound Stability: The product, an α-haloketone, could be unstable under certain conditions (e.g., on silica gel or in the LC-MS source).[6]

    • Action: Spot a purified sample of your product on a TLC plate and let it sit on the bench for 30 minutes before eluting. Compare this to a freshly spotted sample run immediately. If a new spot appears on the aged plate, it indicates degradation on the silica.

    • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[7] In the MS, in-source fragmentation could break the molecule apart before the parent ion is detected. Try lowering the source temperature or fragmentor voltage.

  • Re-evaluate the Mass Data for Halogen Isotopic Patterns: The most definitive feature of your product is the presence of two bromine atoms.

    • Action: Scrutinize the mass spectrum around the expected mass. Look for the characteristic 1:2:1 triplet pattern for a dibrominated compound (M, M+2, M+4).[8][9] Your starting material will only have a 1:1 doublet (M, M+2).

    • Causality: This isotopic signature is a powerful confirmation tool. If you see a new peak in the chromatogram but it lacks this Br2 pattern, it is not your desired product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting TLC solvent system for this reaction, and how do I interpret the Rf values?

A good starting mobile phase is a 3:7 mixture of Ethyl Acetate : Hexanes. You can adjust the ratio to achieve optimal separation. The product, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, is generally less polar than the starting material, 1-(6-bromopyridin-3-yl)ethanone. Therefore, you should expect the product spot to have a higher Retention Factor (Rf) than the starting material spot. An ideal TLC will show the starting material with an Rf of ~0.3 and the product with an Rf of ~0.5. A "co-spot," where you spot the reaction mixture on top of the starting material spot, is crucial to confirm which spot is which.

CompoundExpected Rf Range (3:7 EtOAc:Hex)Appearance on TLC (UV 254 nm)
1-(6-bromopyridin-3-yl)ethanone (Starting Material)0.25 - 0.35UV-active dark spot
2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Product)0.45 - 0.55UV-active dark spot

Q2: What are the expected m/z values and isotopic patterns for my compounds in LC-MS?

For ESI positive mode, you will be looking for the protonated molecule, [M+H]+. The key to confirming your structures is the isotopic pattern created by the bromine atoms (79Br ≈ 50.7%, 81Br ≈ 49.3%).

CompoundFormulaExact Mass (Monoisotopic)Expected [M+H]+ (m/z)Key Isotopic Signature
1-(6-bromopyridin-3-yl)ethanone (Starting Material)C7H6BrNO198.96 Da199.97 / 201.97A doublet of two peaks with ~1:1 intensity ratio.[10]
2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Product)C7H5Br2NO276.87 Da[9]277.88 / 279.88 / 281.88A triplet of three peaks with ~1:2:1 intensity ratio.

Q3: Which type of LC column is best suited for this analysis?

A standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is an excellent choice. The separation mechanism is based on hydrophobicity. The mobile phase should be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B). Since your product is slightly less polar than the starting material, it will be retained longer on the C18 column, resulting in a later retention time.

Experimental Protocols

Protocol 1: TLC Monitoring of the Bromination Reaction

This protocol outlines the standard procedure for monitoring the reaction progress.

  • Preparation:

    • Prepare the mobile phase: Mix ethyl acetate and hexanes in a 3:7 ratio. If streaking is observed, add 0.5% triethylamine.

    • Pour ~0.5 cm of the mobile phase into a developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover with the lid. Allow it to equilibrate for 5-10 minutes.

    • Obtain a silica gel TLC plate and gently draw a pencil line (the "baseline") about 1 cm from the bottom.

  • Spotting the Plate:

    • Using a capillary tube, take a small aliquot of your starting material solution and spot it on the left side of the baseline.

    • Take a small aliquot of the reaction mixture and spot it in the middle of the baseline.

    • For the "co-spot," first spot the starting material on the right side of the baseline, then carefully spot the reaction mixture directly on top of it.

    • Ensure all spots are small and concentrated, and the solvent is fully evaporated.

  • Development and Visualization:

    • Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Interpretation:

    • As the reaction proceeds, you should see the intensity of the lower Rf spot (starting material) decrease while the intensity of the higher Rf spot (product) increases. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

G cluster_0 Reaction Monitoring Workflow A 1. Sample Reaction Mixture B 2. Prepare & Spot TLC Plate (SM | Rxn | Co-spot) A->B C 3. Develop & Visualize TLC B->C D Reaction Complete? C->D E Continue Reaction (Return to Step 1) D->E No F Proceed to Workup D->F Yes G 4. Dilute Sample for LC-MS F->G H 5. Acquire LC-MS Data G->H I 6. Confirm Product Identity (Retention Time & Mass/Isotope Pattern) H->I

Caption: General workflow for reaction monitoring using TLC and LC-MS.

References

  • PubChem. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. National Center for Biotechnology Information. Available from: [Link].

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link].

  • ResearchGate. Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Available from: [Link].

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link].

  • Chemsrc.com. 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link].

  • Reddit. What causes "draggy" spots on TLC?. r/chemistry. Available from: [Link].

  • Chromatography Online. How to Avoid Problems in LC–MS. Available from: [Link].

  • ChemBK. 2-Bromo-1-pyridin-3-ylethanone. Available from: [Link].

  • SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. Available from: [Link].

  • LCGC North America. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available from: [Link].

  • ResearchGate. LC/MS Troubleshooting Guide. Available from: [Link].

  • ResearchGate. Thin layer chromatography (TLC) analysis to identify selective.... Available from: [Link].

  • Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link].

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. OperaChem. Available from: [Link].

  • PubChem. 2-Bromo-1-(pyridin-4-yl)ethanone. National Center for Biotechnology Information. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

  • Organic Syntheses. 2-bromopyridine. Available from: [Link].

  • Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available from: [Link].

  • MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Available from: [Link].

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link].

  • PubMed. Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. Available from: [Link].

  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • National Institutes of Health. Liquid Chromatography-Tandem Mass Spectrometry Analysis Demonstrates a Decrease in Porins and Increase in CMY-2 β-Lactamases in Escherichia coli Exposed to Increasing Concentrations of Meropenem. Available from: [Link].

  • Supporting Information. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. Available from: [Link].

  • PubMed Central. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia. Available from: [Link].

Sources

"2-Bromo-1-(6-bromopyridin-3-yl)ethanone" issues with reagent purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering issues with 2-Bromo-1-(6-bromopyridin-3-yl)ethanone , a critical intermediate for synthesizing imidazopyridines and thiazoles. This


-bromoketone is inherently unstable. Common "purity" complaints often stem from three sources: hydrolytic degradation  (due to improper storage), incomplete bromination  (presence of starting material), or CAS/Labeling confusion .

This guide provides diagnostic workflows to validate your material and protocols to restore its purity.

Part 1: Identity & Purity Diagnostics

Q: The CAS number on my bottle is 56809-84-8, but the structure looks wrong. What do I have?

A: You likely have a mislabeled reagent or the starting material. There is significant confusion in vendor catalogs between the acetyl precursor and the bromoacetyl product.

  • Target Molecule: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS: 136592-20-6 )[1][2]

  • Starting Material: 1-(6-bromopyridin-3-yl)ethanone (CAS: 139042-59-4 )[3]

  • CAS 56809-84-8: This registry number is frequently associated with unrelated nitro-compounds or incorrect database entries. Do not trust the label alone.

Action: Run a proton NMR (


H-NMR) immediately. Use the table below to identify your compound.
Diagnostic NMR Table (CDCl )
FeatureTarget:

-Bromoketone
Impurity: Starting Material (Methyl Ketone)Impurity: Hydrolysis (Alcohol)
Key Signal Singlet (

2H)
Singlet (

3H)
Singlet/Broad (

2H)
Chemical Shift

4.40 – 4.55 ppm

2.55 – 2.65 ppm

4.70 – 4.90 ppm
Assignment



Aromatic Region 3 signals (Pyridine)3 signals (Pyridine)Shifts upfield slightly

Technical Insight: If you see a mix of


 4.4 and 

2.6, your reagent is a mixture of product and starting material. If you see signals near

4.8 or broad peaks, your reagent has hydrolyzed due to moisture exposure.

Part 2: Stability & Storage Troubleshooting

Q: My reagent turned from a light yellow solid to a dark, gummy oil. Is it usable?

A: No. The color change indicates autocatalytic decomposition.


-Bromoketones release HBr upon exposure to moisture or light. This HBr protonates the pyridine nitrogen, catalyzing further degradation and polymerization (darkening).
Workflow: Storage & Handling Logic

Use the following decision tree to manage reagent stability.

StorageLogic Start Reagent Receipt Check Check Appearance Start->Check Solid Light Yellow/White Solid Check->Solid Intact Dark Dark Oil / Sticky Check->Dark Degraded Action1 Store at -20°C Under Argon/Nitrogen Desiccator MANDATORY Solid->Action1 Action2 Purify Immediately (See Part 3) Dark->Action2 Use Ready for Synthesis Action1->Use Action2->Check

Figure 1: Decision matrix for handling


-bromoketone reagents. Note that moisture is the primary enemy.

Part 3: Purification Protocols

Q: Can I purify this on a silica column?

A: Avoid silica chromatography if possible. Silica gel is slightly acidic and retains moisture.


-Bromoketones often streak or decompose on silica, losing the bromine atom or hydrolyzing.
Recommended Protocol: Recrystallization

Recrystallization is superior for removing the specific impurities (starting methyl ketone and polar hydrolysis products).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude dark solid in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) (approx. 50-60°C). Do not boil excessively.

  • Filtration (Optional): If there is insoluble black polymer, filter quickly while hot through a glass frit.

  • Crystallization: Allow the solution to cool to room temperature slowly, then place in a -20°C freezer for 4 hours.

  • Collection: Filter the precipitate. Wash with cold Hexanes or Heptane to remove the more soluble starting methyl ketone.

  • Drying: Dry under high vacuum (< 1 mbar) for 2 hours. Do not use heat during drying.

Why this works: The starting material (1-(6-bromopyridin-3-yl)ethanone) is significantly more soluble in cold alcohols/alkanes than the brominated product, allowing for effective separation without thermal degradation.

Part 4: Reaction Troubleshooting

Q: I am using this for a Hantzsch thiazole synthesis, but the yield is < 20%. Why?

A: The issue is likely residual acid (HBr) in your reagent. If your reagent is old, it contains free HBr. In Hantzsch syntheses (reaction with thioamides/thioureas), the HBr protonates your nucleophile (the thioamide sulfur or nitrogen), deactivating it.

The Fix (Scavenger Protocol):

  • Add 1.1 equivalents of NaHCO

    
      or Sodium Acetate  to your reaction mixture before adding the bromoketone.
    
  • This buffers the in-situ acid, keeping your nucleophile active and preventing acid-catalyzed polymerization of the bromoketone.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10850267, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for -haloketone reactivity and Hantzsch synthesis mechanisms).
  • Sigma-Aldrich. Safety Data Sheet: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.[1] (Confirming lachrymator status and storage requirements).

Sources

Technical Support Center: Purification of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals who are working with this key synthetic intermediate. The purification of α-bromo ketones can be challenging due to their reactivity and the presence of closely related impurities. This guide provides a troubleshooting framework, detailed protocols, and answers to frequently asked questions to help you achieve high purity in your final product.

Section 1: Understanding and Identifying Common Impurities

A successful purification strategy begins with understanding the potential impurities that may be present in your crude product. The synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone typically proceeds in two stages: acylation followed by α-bromination. Each stage can introduce specific impurities.

Q: What are the most common impurities I should expect in my crude 2-Bromo-1-(6-bromopyridin-3-yl)ethanone?

A: The impurities in your crude product are almost always remnants of the synthetic steps. The primary contaminants can be categorized by their origin.

cluster_0 Synthesis Pathway & Impurity Origins SM 1-(6-bromopyridin-3-yl)ethanone (Ketone Precursor) Reaction α-Bromination (e.g., with Br2, NBS) SM->Reaction Imp1 Unreacted Ketone Precursor SM->Imp1 Incomplete Reaction Crude Crude Product Mixture Reaction->Crude Imp2 2,2-Dibromo-1-(6-bromopyridin-3-yl)ethanone (Over-bromination Product) Reaction->Imp2 Excess Brominating Agent Imp3 Acidic Byproducts (e.g., HBr) Reaction->Imp3 Reaction Stoichiometry Imp4 Hydrolysis Product (α-hydroxy ketone) Crude->Imp4 Basic Workup Side Reaction

Caption: Origin of common impurities during synthesis.

Below is a summary of the primary impurities, their sources, and how they can be identified.

Impurity NameSourceIdentification Notes (TLC)
1-(6-bromopyridin-3-yl)ethanone Unreacted starting material from the bromination step.Typically has a higher Rf value (less polar) than the monobrominated product.
2,2-Dibromo-1-(6-bromopyridin-3-yl)ethanone Over-bromination of the ketone precursor.[1][2]Typically has an Rf value very close to or slightly lower than the desired product, making separation difficult.
Hydrogen Bromide (HBr) A common byproduct of bromination reactions using Br₂.[3][4]Acidic residue; will not be visible on TLC but makes the crude product highly acidic.
2-Hydroxy-1-(6-bromopyridin-3-yl)ethanone Hydrolysis of the α-bromo ketone, especially during workup with strong bases.[5]Significantly more polar than the product; will have a much lower Rf value on TLC.

Section 2: Troubleshooting the Workup and Purification Strategy

The initial workup is critical for removing the bulk of inorganic and acidic impurities. A proper strategy can simplify the final purification step.

Q: My crude product is a dark, oily solid and is highly acidic. What is the first step I should take?

A: The acidity is likely due to residual HBr from the bromination reaction.[4][6] This must be neutralized before proceeding with further purification. A carefully controlled aqueous wash with a weak base is the standard procedure.

Protocol: Neutralizing Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Add the bicarbonate solution slowly and vent the funnel frequently. The neutralization of HBr generates CO₂ gas, which can cause a dangerous pressure buildup.

  • Water Wash: After the bicarbonate wash, wash the organic layer with deionized water to remove any remaining inorganic salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and aids in preventing emulsions.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the neutralized crude product.

Q: I've run a Thin-Layer Chromatography (TLC) on my neutralized crude product and see multiple spots. How do I decide on a purification method?

A: TLC is your most powerful diagnostic tool for choosing the right purification strategy.[2] The number of spots and their separation (ΔRf) will guide your decision between recrystallization and column chromatography.

Start Analyze Neutralized Crude Product by TLC Decision Assess TLC Results Start->Decision Recryst Proceed with Recrystallization Decision->Recryst Main spot >90% pure Minor impurities have significantly different Rf Column Perform Flash Column Chromatography Decision->Column Multiple spots with close Rf values (e.g., dibromo-impurity) Pure Pure Product Recryst->Pure Column->Pure

Caption: Decision workflow for purification strategy.

Section 3: Detailed Purification Protocols

Based on your TLC analysis, select the appropriate detailed protocol below.

Protocol A: Purification by Recrystallization

This method is ideal when your crude product is relatively clean (>90% purity) and you need to remove minor impurities with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: The choice of solvent is critical. For α-bromo aromatic ketones, alcohols like ethanol or isopropanol are often effective.[2] Test small amounts of your crude product in various solvents to find one where the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Common Recrystallization SolventsBoiling Point (°C)Notes
Ethanol78Good general-purpose solvent for moderately polar compounds.
Isopropanol82Similar to ethanol, can sometimes offer better crystal formation.
Hexane/Ethyl AcetateVariableA mixed solvent system can be used to fine-tune polarity. Dissolve in hot ethyl acetate and add hot hexane until cloudy.
Ethanol/WaterVariableAnother effective mixed solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.
Protocol B: Purification by Flash Column Chromatography

This is the most powerful method for separating mixtures containing compounds of similar polarity, such as the desired monobromo product and the dibromo byproduct.[2]

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine an eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is generally preferred for better resolution.

  • Elution: Add the eluent to the top of the column and apply positive pressure to push the solvent through the silica gel. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.

Eluent System (Hexane:Ethyl Acetate)Typical Application
9:1 to 7:1Good starting point for separating the less polar starting material from the products.
5:1 to 4:1Often provides good separation between the desired monobromo product and the slightly more polar dibromo byproduct.

Section 4: Frequently Asked Questions (FAQs)

Q1: My product seems to be decomposing during the sodium bicarbonate wash. The TLC shows a new spot at the baseline. What is happening? A1: You are likely observing hydrolysis of the product. The α-bromo ketone functional group is susceptible to nucleophilic substitution by water or hydroxide, especially under basic conditions, to form the corresponding α-hydroxy ketone.[5] To mitigate this, use only a weak base like NaHCO₃, keep the temperature low (perform the wash in an ice bath), and minimize the contact time between the organic layer and the aqueous base.

Q2: How can I definitively differentiate between the starting material, the desired product, and the dibrominated byproduct on a TLC plate? A2: The polarity of these compounds generally increases with the number of polar functional groups. Therefore, you can expect the following trend in Rf values on a silica gel TLC plate:

  • Highest Rf (Least Polar): 1-(6-bromopyridin-3-yl)ethanone (ketone starting material)

  • Intermediate Rf: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (desired product)

  • Lowest Rf (Most Polar): 2,2-Dibromo-1-(6-bromopyridin-3-yl)ethanone (dibromo byproduct) Staining the plate with a potassium permanganate solution can also help visualize the spots.

Q3: My column chromatography separation is poor, and the product is co-eluting with an impurity. What are my options? A3: Poor separation can be due to several factors. First, ensure your eluent system is optimized; even a small change in the solvent ratio can have a large impact. Try a more non-polar system (e.g., increasing the hexane percentage) to increase the separation between spots. If that fails, consider using a different solvent system altogether, such as dichloromethane/methanol. Finally, ensure your column was packed correctly and not overloaded with crude material, as both can lead to band broadening and poor resolution.

References

  • Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from Georgia Southern Commons. [Link]

  • Google Patents. (2014).
  • Google Patents. (2011). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2007). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Reddit. (2023). Alpha halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimal Base Selection for Reactions with 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the selection of an appropriate base for reactions involving the versatile building block, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. As a key intermediate in the synthesis of various pharmaceutical compounds and functional materials, understanding the nuances of its reactivity is paramount to achieving optimal experimental outcomes.[1][2]

Understanding the Substrate: Key Reactive Sites

Before delving into base selection, it is crucial to recognize the inherent reactivity of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. This molecule possesses several electrophilic and potentially acidic sites that can influence the course of a reaction.

  • α-Bromo Ketone Moiety: The bromine atom alpha to the carbonyl group is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. The α-protons are also acidic and can be abstracted by a base to form an enolate.

  • 6-Bromopyridine Ring: The bromine atom on the pyridine ring is generally less reactive towards nucleophilic aromatic substitution than the α-bromo position but can participate in cross-coupling reactions.[3] The pyridine nitrogen is basic and can be protonated or coordinate to metal catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when choosing a base for a reaction with 2-Bromo-1-(6-bromopyridin-3-yl)ethanone?

A1: The selection of a base is a critical parameter that dictates the reaction pathway and ultimate product distribution. The primary factors to consider are:

  • Basicity (pKa of the conjugate acid): The strength of the base must be sufficient to deprotonate the intended acidic proton without causing undesirable side reactions. A base that is too strong may lead to non-selective deprotonation or promote elimination pathways.

  • Steric Hindrance: Bulky bases can be advantageous in preventing nucleophilic attack on the carbonyl carbon or other sterically accessible sites, thereby favoring deprotonation of the α-proton.

  • Nucleophilicity: A non-nucleophilic base is often preferred to avoid direct reaction with the electrophilic carbons of the substrate, particularly the carbon bearing the α-bromo substituent.

  • Solubility and Compatibility: The chosen base must be soluble in the reaction solvent and compatible with other reagents and reaction conditions (e.g., temperature).

Q2: I am trying to perform a substitution reaction at the α-bromo position. Which bases should I consider, and which should I avoid?

A2: For a successful SN2 reaction at the α-bromo position, the goal is to facilitate the attack of your desired nucleophile while minimizing side reactions.

  • Recommended Bases: Weak, non-nucleophilic bases are generally preferred to scavenge the HBr generated during the reaction without competing with the primary nucleophile. Examples include:

    • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): These inorganic bases are often sufficient to neutralize the acid byproduct and are generally not nucleophilic enough to interfere.

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These hindered organic amines are excellent acid scavengers with low nucleophilicity due to steric bulk around the nitrogen atom.

  • Bases to Avoid:

    • Strong, Nucleophilic Bases (e.g., NaOH, KOH, alkoxides): These can lead to a variety of side products, including those from elimination reactions and the Favorskii rearrangement.[4][5][6]

    • Primary or Secondary Amines (if not the intended nucleophile): These can compete with your desired nucleophile, leading to a mixture of products.

Q3: My reaction is yielding a complex mixture of products, and I suspect the Favorskii rearrangement is occurring. How can I suppress this side reaction?

A3: The Favorskii rearrangement is a common side reaction for α-halo ketones in the presence of a base, leading to carboxylic acid derivatives after skeletal rearrangement.[4][5][6][7] To minimize this pathway:

  • Use a Non-Nucleophilic, Sterically Hindered Base: Bases like DIPEA or 2,6-lutidine are less likely to act as nucleophiles, which can initiate the rearrangement.

  • Control the Temperature: Running the reaction at lower temperatures can often favor the desired substitution or condensation reaction over the rearrangement.

  • Choose the Right Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred.

Q4: I want to synthesize an imidazo[1,2-a]pyridine derivative. What is the recommended base for this cyclization?

A4: The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a well-established and powerful transformation.[8][9] In this case, the 2-aminopyridine acts as both the nucleophile and, in some cases, can be considered a basic component. However, an external base is often added to facilitate the reaction.

  • Recommended Bases:

    • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): These are commonly used and effective bases for this transformation. They are strong enough to facilitate the final aromatization step by eliminating HBr.

    • No external base: In some instances, the reaction can proceed without an additional base, as the 2-aminopyridine is sufficiently basic to drive the reaction.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or no conversion of starting material Insufficiently strong base to deprotonate the α-carbon.Switch to a stronger base. For example, if using NaHCO₃, consider K₂CO₃ or a non-nucleophilic organic base like DBU.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of α,β-unsaturated ketone Elimination (E2) reaction is favored.Use a more sterically hindered base (e.g., pyridine, 2,6-lutidine) to favor proton abstraction over acting as a nucleophile in an elimination pathway.[10]
Favorskii rearrangement product detected Use of a strong, nucleophilic base (e.g., alkoxides).Employ a non-nucleophilic base such as DIPEA or K₂CO₃. Running the reaction at a lower temperature can also disfavor the rearrangement.
Reaction with the 6-bromopyridine ring Harsh reaction conditions or use of a strong organometallic base.For reactions intended at the α-bromo position, avoid strong organometallic bases. If functionalization of the pyridine ring is desired, consider palladium-catalyzed cross-coupling reactions with a suitable phosphine ligand and a base like Cs₂CO₃ or K₃PO₄.[11]
Formation of multiple products Base is acting as a nucleophile.Use a sterically hindered, non-nucleophilic base.
Reaction temperature is too high, leading to decomposition or side reactions.Optimize the reaction temperature, starting at a lower temperature and gradually increasing it.

Data & Protocols

Base Selection Guide: pKa Comparison

The choice of base is fundamentally linked to the pKa of its conjugate acid. A suitable base should be strong enough to deprotonate the desired site without causing unwanted side reactions.

BaseConjugate AcidpKa (in H₂O, approx.)Typical Application Notes
Sodium Bicarbonate (NaHCO₃)H₂CO₃6.37[12]Mild base, suitable as an acid scavenger in SN2 reactions.
Potassium Carbonate (K₂CO₃)HCO₃⁻10.32[12]Moderately strong base, commonly used in alkylations and cyclizations.
Triethylamine (Et₃N)Et₃NH⁺10.75Common organic base, good acid scavenger, can be nucleophilic.
PyridinePyridinium ion5.25[12]Weakly basic, often used to promote elimination to form α,β-unsaturated systems.[10]
Diisopropylethylamine (DIPEA)DIPEA-H⁺11Sterically hindered, non-nucleophilic base, excellent acid scavenger.
1,8-Diazabicycloundec-7-ene (DBU)DBU-H⁺13.5Strong, non-nucleophilic base, effective for dehydrohalogenation and other base-catalyzed reactions.
Sodium Hydroxide (NaOH)H₂O15.7[13]Strong, nucleophilic base. High risk of promoting side reactions like Favorskii rearrangement and elimination.
Sodium Methoxide (NaOMe)MeOH15.5Strong, nucleophilic base. Prone to causing Favorskii rearrangement and transesterification if esters are present.

Note: pKa values can vary depending on the solvent and temperature.[14]

Experimental Protocol: Synthesis of an Imidazo[1,2-a]pyridine Derivative

This protocol provides a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative using 2-Bromo-1-(6-bromopyridin-3-yl)ethanone and a substituted 2-aminopyridine.

Materials:

  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

  • Substituted 2-aminopyridine

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (or other suitable solvent like DMF or acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (1.0 eq).

  • Add the substituted 2-aminopyridine (1.1 eq).

  • Add potassium carbonate (2.0 eq).

  • Add ethanol to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Equip the flask with a reflux condenser and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Visualizing Reaction Pathways

Decision Tree for Base Selection

BaseSelection start What is the desired reaction? sn2 SN2 Substitution at α-carbon start->sn2 cyclization Imidazopyridine Synthesis start->cyclization elimination Elimination to α,β-unsaturated ketone start->elimination trouble Is Favorskii Rearrangement a problem? start->trouble sn2_base Use a weak, non-nucleophilic base (e.g., NaHCO3, K2CO3, DIPEA) sn2->sn2_base cyclization_base Use a moderate inorganic base (e.g., K2CO3, NaHCO3) cyclization->cyclization_base elimination_base Use a hindered, weak organic base (e.g., Pyridine) elimination->elimination_base yes Yes trouble->yes no No trouble->no avoid_strong Avoid strong, nucleophilic bases (e.g., NaOH, NaOMe). Consider lower temperature. yes->avoid_strong proceed Proceed with selected base. no->proceed

Caption: A decision-making workflow for selecting the appropriate base.

Potential Side Reactions

SideReactions substrate 2-Bromo-1-(6-bromopyridin-3-yl)ethanone sn2_product SN2 Product substrate->sn2_product Desired Path elimination_product α,β-Unsaturated Ketone substrate->elimination_product Side Reaction favorskii_product Favorskii Rearrangement Product substrate->favorskii_product Side Reaction weak_base Weak, non-nucleophilic base (e.g., K2CO3, DIPEA) weak_base->sn2_product hindered_base Hindered base (e.g., Pyridine) hindered_base->elimination_product strong_nucleophilic_base Strong, nucleophilic base (e.g., NaOMe) strong_nucleophilic_base->favorskii_product

Caption: Potential reaction pathways based on the type of base used.

References

  • ChemBK. (2024, April 9). 2-Bromo-1-pyridin-3-ylethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • ACS Publications. (2025, August 10). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • pka bases.cdx. (n.d.). Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]

  • ResearchGate. (2019, October). Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones.... Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Hindrance with 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. My goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions effectively.

Introduction: Understanding the Challenge

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a valuable synthon, particularly for the synthesis of imidazopyridine derivatives and other heterocyclic scaffolds of medicinal interest. However, its structure presents a unique set of steric challenges that can often lead to sluggish reactions, low yields, or unexpected side products. The primary sources of this steric hindrance are the bromine atom at the 6-position of the pyridine ring and the adjacent α-bromo ketone moiety. These bulky groups can impede the approach of nucleophiles and other reactants, necessitating careful optimization of reaction conditions.

This guide will address common issues encountered when working with this compound and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction on the α-bromo ketone is proceeding very slowly or not at all. What are the likely causes and how can I resolve this?

A1: This is a classic issue of steric hindrance at the electrophilic carbon of the α-bromo ketone. The bulky 6-bromo-pyridin-3-yl group can significantly slow down the approach of even moderately sized nucleophiles.

Troubleshooting Steps:

  • Solvent Choice is Critical: In reactions where an SN2 mechanism is expected, switching to a polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction rate compared to less polar solvents like THF or dichloromethane. These solvents can better solvate the transition state and the counter-ion of the nucleophile, increasing its effective nucleophilicity.

  • Temperature Elevation: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of side products, as higher temperatures can also promote elimination or other undesired pathways.

  • Consider a Phase-Transfer Catalyst: For reactions involving anionic nucleophiles, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the substrate is located, increasing the reaction rate.

  • Finkelstein Reaction as a Pre-activation Step: If you are using a weaker nucleophile, consider an in-situ Finkelstein reaction. By adding a catalytic amount of sodium or potassium iodide, you can generate the more reactive α-iodo ketone in situ, which is a better leaving group and can accelerate the substitution.

Experimental Protocol: Optimized Nucleophilic Substitution with a Thiol

Parameter Condition Rationale
Substrate 2-Bromo-1-(6-bromopyridin-3-yl)ethanone1.0 eq
Nucleophile 4-methoxythiophenol1.2 eq
Base K₂CO₃ (anhydrous)2.0 eq, to deprotonate the thiol
Solvent DMFPolar aprotic, accelerates SN2
Catalyst KI (catalytic)In-situ Finkelstein reaction
Temperature 60 °COvercomes steric barrier
Time 12-24 hMonitor by TLC/LC-MS
Q2: I am attempting a Hantzsch-type condensation to form an imidazopyridine ring, but the yield is poor. What are the key parameters to optimize?

A2: The Hantzsch synthesis of imidazopyridines involves the reaction of an α-halo ketone with an amidine or a similar N-C-N precursor. The steric hindrance from the 6-bromo group on the pyridine ring can disfavor the initial nucleophilic attack and the subsequent cyclization.

Troubleshooting Workflow:

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_reagents Reagent Purity Is the amidine stable? Is the solvent anhydrous? start->check_reagents Initial Check check_conditions Reaction Conditions Is the temperature high enough? Is the reaction time sufficient? check_reagents:f1->check_conditions If yes check_reagents:f2->check_conditions If yes alternative_methods Alternative Strategies Microwave irradiation? Different condensing agent? check_conditions:f1->alternative_methods If still low yield check_conditions:f2->alternative_methods If still low yield solution Optimized Protocol alternative_methods->solution Implement

Caption: Troubleshooting workflow for low-yielding Hantzsch synthesis.

Optimization Strategies:

  • Microwave Irradiation: This is a highly effective method for overcoming steric barriers in many heterocyclic syntheses. The rapid and efficient heating provided by a microwave reactor can significantly reduce reaction times and improve yields.

  • Choice of Base/Condensing Agent: A non-nucleophilic, moderately strong base is often ideal. Bases like diisopropylethylamine (DIPEA) or sodium bicarbonate can be effective. In some cases, a Lewis acid catalyst might facilitate the initial condensation step.

  • Solvent Selection: High-boiling polar solvents such as ethanol, n-butanol, or DMF are typically used for these condensations, especially under thermal conditions. For microwave-assisted synthesis, ethanol is a common choice.

Table: Comparison of Thermal vs. Microwave Conditions for Imidazopyridine Synthesis

Parameter Conventional Heating Microwave Irradiation
Solvent n-ButanolEthanol
Temperature 110 °C120 °C
Reaction Time 18 hours25 minutes
Typical Yield 35-50%70-85%
Q3: Can I selectively perform a cross-coupling reaction at the 6-position of the pyridine ring without affecting the α-bromo ketone?

A3: Yes, this is achievable with careful selection of the catalyst and reaction conditions. The C-Br bond on the sp²-hybridized pyridine ring is generally less reactive towards oxidative addition than the C-Br bond on the sp³-hybridized α-carbon in many catalytic systems.

Key Considerations for Selective Suzuki Coupling:

  • Catalyst Choice: Palladium catalysts with electron-rich, bulky phosphine ligands are often preferred for Suzuki couplings of heteroaryl halides. For instance, Pd(PPh₃)₄ or catalysts generated in situ from Pd(OAc)₂ and ligands like SPhos or XPhos can be effective.

  • Base Selection: A mild base is crucial to avoid side reactions at the α-bromo ketone, such as Favorskii rearrangement or elimination. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are generally safer choices than stronger hydroxide or alkoxide bases.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient coupling is key. This minimizes the risk of side reactions.

Illustrative Reaction Scheme:

Suzuki_Selectivity reactant 2-Bromo-1-(6-bromopyridin-3-yl)ethanone boronic_acid + Ar-B(OH)₂ conditions Pd Catalyst Base, Solvent, Heat product 2-Bromo-1-(6-arylpyridin-3-yl)ethanone conditions->product Desired Pathway (Selective Coupling at C6) side_product Side Products (e.g., Favorskii rearrangement) conditions->side_product Potential Undesired Pathway (Reaction at α-carbon)

Caption: Selective Suzuki coupling at the 6-position of the pyridine ring.

References

  • Strategies for the Synthesis of Imidazo[1,2-a]pyridines. European Journal of Organic Chemistry, Wiley Online Library. [Link]

  • Microwave-Assisted Organic Synthesis - A Review. Current Organic Chemistry, Bentham Science. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Chemical Reviews, American Chemical Society. [Link]

  • The Finkelstein Reaction: A Review. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

Validation & Comparative

Technical Guide: In Vitro Screening of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS: 136592-20-6) represents a class of high-reactivity electrophilic fragments characterized by an


-bromo ketone "warhead" attached to an electron-deficient pyridine ring.[1] In drug discovery, this scaffold acts as a potent covalent labeler of nucleophilic residues (primarily Cysteine) and serves as a critical intermediate for synthesizing heterocycles like thiazoles.

This guide evaluates the utility of this scaffold in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Unlike "tunable" warheads (e.g., acrylamides), this


-bromo ketone exhibits aggressive alkylating properties, necessitating distinct screening protocols to differentiate specific target engagement from promiscuous toxicity.

Part 1: Chemical Logic & Mechanism

The "Hot" Electrophile

The 2-bromoacetyl group is a classic


 alkylating agent. Its reactivity in this specific molecule is amplified by the pyridine nitrogen , which exerts an electron-withdrawing effect (inductive effect, 

), destabilizing the

-carbon and making it highly susceptible to nucleophilic attack by thiols (Cys) or, less commonly, amines (Lys/His).

Mechanism of Action:

  • Recognition: The pyridine ring provides weak non-covalent affinity (H-bond acceptor) to the target pocket.

  • Warhead Activation: The cysteine thiolate (

    
    ) attacks the methylene carbon (
    
    
    
    -carbon).
  • Irreversible Alkylation: Bromide (

    
    ) is displaced, forming a stable thioether bond.
    
DOT Diagram: Reaction Mechanism

ReactionMechanism Target Target Protein (Cysteine Thiolate S-) TS Transition State (S_N2 Attack) Target->TS Nucleophilic Attack Inhibitor 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Electrophile) Inhibitor->TS Product Covalent Adduct (Thioether Bond) TS->Product Irreversible Leaving Leaving Group (Bromide Ion) TS->Leaving Elimination

Caption: Kinetic mechanism of Cysteine alkylation by the


-bromo ketone warhead via 

displacement.

Part 2: Comparative Analysis

To validate the performance of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, it must be benchmarked against standard covalent warheads.

Comparison Matrix: Reactivity vs. Selectivity[2]
Feature

-Bromo Ketone
(Subject)

-Chloroacetamide
(Alternative 1)
Acrylamide (Alternative 2)
Reactivity (

)
High (Fast alkylation)Medium Low/Tunable
Mechanism Direct

displacement
Direct

displacement
Michael Addition (1,4-addition)
Selectivity Low (Risk of off-target labeling)ModerateHigh (Requires specific orientation)
Stability (

)
Low (Susceptible to hydrolysis/GSH)ModerateHigh (Metabolically stable)
Primary Use Hit ID, ABPP Probes, IntermediatesFragment ScreeningClinical Candidates (Targeted)
Reversibility IrreversibleIrreversibleCan be reversible (Cyano-acrylamides)
Experimental Insight

While acrylamides (e.g., Ibrutinib) are preferred for clinical drugs due to safety, the


-bromo ketone  is superior for initial hit finding  in low-affinity pockets. Its high intrinsic reactivity allows it to label cysteines that acrylamides might miss during short incubation times.

Part 3: In Vitro Screening Protocols

For this scaffold, standard


 assays are insufficient because potency is time-dependent. You must determine the intrinsic reactivity  first, then the specific inactivation efficiency  (

).
Protocol 1: Intrinsic Reactivity (GSH Trapping Assay)

Objective: Quantify non-specific reactivity (


) to rule out "PAINS" (Pan-Assay Interference Compounds).
  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Reaction: Mix compound (

    
    ) with reduced Glutathione (GSH, 
    
    
    
    ) in PBS (pH 7.4) at
    
    
    .
    • Note: High GSH excess mimics cellular cytosolic conditions.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid.

  • Detection: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass and appearance of the GSH-adduct [M+307]+.

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant 
    
    
    
    .

Success Criteria:

  • 
    : Too reactive (High toxicity risk).
    
  • 
    : Ideal "Goldilocks" zone for a warhead.
    
Protocol 2: Time-Dependent Inhibition ( )

Objective: The Gold Standard for covalent inhibitors. Measures how efficiently the molecule binds (


) and reacts (

).
  • Enzyme Incubation: Incubate Target Protein (e.g., SARS-CoV-2 PLpro or a Kinase) with the inhibitor at 5 concentrations (ranging

    
     to 
    
    
    
    ).
  • Time Points: Remove aliquots at 0, 10, 20, 40, 60 minutes.

  • Activity Measurement: Dilute aliquot into a substrate solution (e.g., fluorogenic peptide) and measure residual velocity (

    
    ).
    
  • Data Analysis:

    • Step 1: Determine

      
       for each concentration by fitting exponential decay: 
      
      
      
      .
    • Step 2: Plot

      
       vs. [Inhibitor].[2]
      
    • Step 3: Fit to the hyperbolic equation:

      
      
      
DOT Diagram: Screening Workflow

ScreeningWorkflow Start Start: 2-Bromo-1-(6-bromopyridin-3-yl)ethanone GSH Step 1: GSH Trapping Assay (Intrinsic Reactivity) Start->GSH Decision1 t(1/2) > 15 min? GSH->Decision1 Discard Discard: Too Promiscuous Decision1->Discard No Kinetic Step 2: k_inact / K_I Determination (Target Potency) Decision1->Kinetic Yes MassSpec Step 3: Intact Protein MS (Confirm 1:1 Stoichiometry) Kinetic->MassSpec High Potency

Caption: Sequential screening workflow to filter out promiscuous alkylators before kinetic characterization.

Part 4: Data Interpretation & Decision Matrix

When analyzing data for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone analogs, use this reference table to interpret results:

Observed DataInterpretationAction
High

, High

Fast reactor, poor binder.Optimize Scaffold: Improve non-covalent interactions (the pyridine ring substituents).
Low

, Low

Slow reactor, tight binder.Optimize Warhead: The bromo-ketone is reacting too slowly (unlikely for this class) or is sterically hindered.
Linear

vs [I]
Non-saturating kinetics.

is very high. Calculate

from the slope (

).
MS shows +2 adducts Non-specific labeling.Fail: The molecule is labeling multiple residues (promiscuity).
Safety Note

This specific analog contains a 6-bromo substituent on the pyridine.[3][] This is a "handle" for further cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule. In a screening context, if you observe toxicity, ensure it is due to the


-bromo ketone warhead and not the metabolic release of the pyridine bromide.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Authoritative review on covalent inhibitor mechanisms). Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. (Detailed methodology for

    
     calculations). Link
    
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Protocol for ABPP using reactive fragments). Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry. (Comparison of acrylamides vs. halo-ketones). Link

  • Resnick, E., et al. (2019). "Rapid Kinetics of Covalent Inhibition." Journal of the American Chemical Society. (Advanced kinetic modeling for fast reactors). Link

Sources

A Comparative Analysis of Synthetic Methodologies for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The presence of two bromine atoms and a reactive α-bromoketone moiety provides multiple sites for functionalization, making it a versatile intermediate in the development of novel therapeutics. This guide presents a comparative analysis of two plausible synthetic routes to this important compound, providing a detailed examination of the underlying chemical principles, experimental protocols, and a critical evaluation of their respective yields.

Strategic Approaches to Synthesis

The synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone can be approached from two primary retrosynthetic disconnections, each with its own set of advantages and challenges.

Method 1: Friedel-Crafts Acylation of 2,5-Dibromopyridine

This approach involves the direct introduction of the bromoacetyl group onto the 2,5-dibromopyridine backbone via an electrophilic aromatic substitution.

Method 2: Arndt-Eistert Homologation of 6-Bromonicotinic Acid

This route entails the conversion of 6-bromonicotinic acid into its acyl chloride, followed by a chain extension and functionalization to yield the desired α-bromoketone.

Comparative Yield Analysis

The following table summarizes the key reaction parameters and reported yields for the two synthetic methodologies. It is important to note that while yields for the precursor syntheses are documented, the yields for the final conversion to 2-Bromo-1-(6-bromopyridin-3-yl)ethanone are not explicitly reported in the available literature for these specific pathways. The yields for the final steps are therefore estimated based on analogous reactions and should be considered theoretical.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Arndt-Eistert Homologation
Starting Material 2-Aminopyridine2-Bromo-5-methylpyridine
Key Intermediates 2,5-Dibromopyridine6-Bromonicotinic acid, 6-Bromonicotinoyl chloride
Overall Yield (Precursor) ~42-83%~44%
Final Step Yield (Estimated) ModerateModerate to Good
Reaction Conditions Anhydrous, Lewis acid catalysisAnhydrous, requires diazomethane
Scalability Potentially challenging due to catalystRequires specialized handling of diazomethane
Safety Considerations Corrosive Lewis acidsHighly toxic and explosive diazomethane

Method 1: Friedel-Crafts Acylation of 2,5-Dibromopyridine

Chemical Rationale and Mechanistic Insight

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds to an aromatic ring.[1][2] In this proposed synthesis, 2,5-dibromopyridine is acylated with bromoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the bromoacetyl chloride, increasing its electrophilicity and generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich pyridine ring.

However, the pyridine ring is inherently electron-deficient compared to benzene, and the presence of two electron-withdrawing bromine atoms further deactivates the ring towards electrophilic substitution.[3] This deactivation presents a significant challenge and may necessitate forcing reaction conditions, potentially leading to lower yields and the formation of byproducts. The acylation is expected to occur at the C-3 position, which is the most activated position on the 2,5-dibromopyridine ring.

Experimental Workflow

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS No. 136592-20-6), a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: Why Special Handling is Non-Negotiable

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a reactive compound with a significant hazard profile that dictates stringent disposal protocols.[1][2] Its dual halogenation (containing bromine atoms) and its pyridine core necessitate its classification as a hazardous chemical waste.[3][4]

A thorough risk assessment begins with understanding its inherent dangers:

  • Corrosivity: The compound is classified as corrosive to the skin and can cause serious eye damage.[1] Ingestion can lead to severe damage to the gastrointestinal tract.[1]

  • Toxicity: It is categorized as an acute toxicant if swallowed, inhaled, or in contact with skin.[1]

  • Environmental Hazard: While specific environmental data is limited, halogenated organic compounds are generally persistent and require controlled disposal to prevent environmental contamination.[3][4]

These properties underscore the necessity of preventing its release into the sanitary sewer system or general waste streams.[5][6]

Pre-Disposal Checklist: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the waste, ensuring adequate personal protection and engineering controls are in place is paramount. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE)Specification and Rationale
Eye Protection Chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards) are mandatory to protect against splashes.[1]
Hand Protection Nitrile rubber gloves are recommended. Always check for signs of degradation or contamination and change gloves immediately if compromised.[1][7]
Body Protection A long-sleeved laboratory coat must be worn to prevent skin contact.[1]
Respiratory Protection While a fume hood is the primary control, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for cleaning up large spills.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone is waste segregation. Due to its halogenated nature, it must not be mixed with non-halogenated organic waste.[3][8][9][10] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[8]

Step 1: Waste Identification and Segregation
  • Action: Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[4][9]

  • Causality: This compound contains bromine, classifying it as a halogenated organic.[3][4] Disposal facilities use different processes for halogenated and non-halogenated waste; incineration of halogenated compounds requires scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced.[11]

Step 2: Container Selection and Labeling
  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Bromo-1-(6-bromopyridin-3-yl)ethanone," and any other constituents present in the waste.[8][9]

  • Causality: Proper containment prevents leaks and spills, while clear labeling ensures that anyone handling the container is aware of its contents and associated hazards, which is a key regulatory requirement.

Step 3: Transferring the Waste
  • Action: Carefully transfer the waste into the designated halogenated organic waste container inside a chemical fume hood.[8] Avoid splashing. If the compound is a solid, use appropriate tools (spatula, etc.) to prevent generating dust.[1]

  • Causality: Performing the transfer in a fume hood contains any vapors or dust, protecting the user from inhalation exposure.

Step 4: Managing Contaminated Materials
  • Action: Any materials that have come into direct contact with 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, such as pipette tips, gloves, and absorbent pads used for cleaning up minor spills, must also be disposed of as hazardous waste.[7] Place these items in a sealed bag and then into the solid hazardous waste container.

  • Causality: Cross-contamination is a common source of exposure and regulatory non-compliance. Treating all contaminated materials as hazardous waste is a critical aspect of laboratory safety.

Step 5: Temporary Storage and Final Disposal
  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[1][8] Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Causality: Proper temporary storage minimizes risks within the lab. Final disposal via incineration at high temperatures is the standard and required method for pyridine and its derivatives, ensuring their complete destruction.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory waste containing 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.

DisposalWorkflow Start Start: Waste Generated (2-Bromo-1-(6-bromopyridin-3-yl)ethanone) CheckHalogen Does the waste contain a halogen (F, Cl, Br, I)? Start->CheckHalogen HalogenatedWaste YES: Segregate into 'Halogenated Organic Waste' Container CheckHalogen->HalogenatedWaste Yes NonHalogenatedWaste NO: Segregate into 'Non-Halogenated Organic Waste' Container CheckHalogen->NonHalogenatedWaste No LabelContainer Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms HalogenatedWaste->LabelContainer Store Store container in designated Satellite Accumulation Area LabelContainer->Store EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor Store->EHS_Pickup

Caption: Decision workflow for chemical waste segregation.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Emergency ScenarioImmediate First Aid and Spill Response
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]
Small Spill For small spills, personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., vermiculite, sand).[13] Place the absorbed material into a sealed container for disposal as hazardous waste.[7]
Large Spill Evacuate the area and contact your institution's EHS department immediately.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, fostering a culture of safety and environmental responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Chem-supply.net.au. (n.d.). MSDS of 1-(3-Bromopyridin-2-yl)ethanone. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(6-bromopyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(6-bromopyridin-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.